molecular formula C6H4BrKO3S B1343616 Potassium 4-bromobenzenesulfonate CAS No. 66788-58-7

Potassium 4-bromobenzenesulfonate

Cat. No.: B1343616
CAS No.: 66788-58-7
M. Wt: 275.16 g/mol
InChI Key: ZRRZLMBETUWGJQ-UHFFFAOYSA-M
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Description

Potassium 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C6H4BrKO3S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRZLMBETUWGJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrKO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635528
Record name Potassium 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66788-58-7
Record name Potassium 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potassium 4-bromobenzenesulfonate CAS 66788-58-7 properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 66788-58-7 Synonyms: 4-Bromobenzenesulfonic acid potassium salt, Potassium p-bromobenzenesulfonate

This technical guide provides a summary of the available information on Potassium 4-bromobenzenesulfonate, a compound utilized in various chemical applications. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. While a comprehensive set of experimental data is not publicly available, this document consolidates the existing knowledge on its properties, applications, and safety considerations.

Chemical and Physical Properties

This compound is a white to off-white solid organic salt.[1] It is known to be soluble in water and alcohol.[1] However, specific quantitative data for many of its physical properties are not consistently reported in publicly accessible databases and literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66788-58-7[1][2]
Molecular Formula C₆H₄BrKO₃S[1][2]
Molecular Weight 275.16 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and alcohol[1]

Synthesis

General Experimental Protocol for the Synthesis of Potassium Aryl Sulfonates

Disclaimer: The following is a general, representative procedure and has not been specifically validated for the synthesis of this compound. Researchers should conduct their own optimization and safety assessments.

Materials:

  • 4-Bromobenzenesulfonic acid

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethanol (or another suitable anti-solvent)

Procedure:

  • Dissolve a known quantity of 4-bromobenzenesulfonic acid in a minimal amount of deionized water.

  • Slowly add a stoichiometric amount of an aqueous solution of potassium hydroxide or potassium carbonate to the sulfonic acid solution with stirring. The addition should be done cautiously as the neutralization reaction can be exothermic.

  • Monitor the pH of the solution. The addition of the potassium base is complete when the solution reaches a neutral pH (approximately 7).

  • The resulting solution of this compound can be concentrated by rotary evaporation.

  • To induce precipitation of the salt, an anti-solvent such as ethanol can be added to the concentrated aqueous solution.

  • The precipitated product is then collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromobenzenesulfonic_Acid 4-Bromobenzenesulfonic Acid Neutralization Neutralization in Water 4-Bromobenzenesulfonic_Acid->Neutralization Potassium_Base Potassium Hydroxide or Potassium Carbonate Potassium_Base->Neutralization Precipitation Precipitation with Anti-solvent Neutralization->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product Potassium 4-bromobenzenesulfonate Isolation->Product

References

Physical and chemical properties of Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of Potassium 4-bromobenzenesulfonate. It includes detailed experimental protocols for its synthesis and purification, and explores its reactivity and potential applications in organic synthesis and drug development.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 66788-58-7[1]
Molecular Formula C₆H₄BrKO₃S[1]
Molecular Weight 275.16 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Data not availableTypically high for ionic salts
Boiling Point Data not availableDecomposes at high temperatures
Solubility Soluble in water and alcohol.[1]Quantitative data not available.

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known spectra of analogous compounds such as 4-bromobenzenesulfonic acid, its methyl ester, and other aryl sulfonates, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Data for this compound

SpectrumExpected Chemical Shifts / Bands
¹H NMR (D₂O) Two doublets in the aromatic region (approx. 7.5-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Four signals in the aromatic region (approx. 120-145 ppm), with the carbon attached to the bromine (ipso-carbon) shifted upfield due to the heavy atom effect.
FTIR (KBr pellet) Strong absorption bands corresponding to the S=O stretching of the sulfonate group (approx. 1200-1175 cm⁻¹ and 1060-1030 cm⁻¹), and C-S stretching (approx. 700-600 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonic acids is the sulfonation of an aromatic ring. The resulting sulfonic acid can then be neutralized with a base to form the corresponding salt.

Workflow for the Synthesis of this compound

G Bromobenzene Bromobenzene Sulfonation Sulfonation Bromobenzene->Sulfonation SulfuricAcid Fuming Sulfuric Acid (H₂SO₄/SO₃) SulfuricAcid->Sulfonation SulfonicAcid 4-Bromobenzenesulfonic Acid Sulfonation->SulfonicAcid Neutralization Neutralization SulfonicAcid->Neutralization KOH Potassium Hydroxide (KOH) KOH->Neutralization Product This compound Neutralization->Product

Caption: Synthesis of this compound.

Detailed Methodology:

  • Sulfonation: To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane), slowly add fuming sulfuric acid (oleum) at a controlled temperature (typically 0-25 °C). The reaction is exothermic and should be monitored carefully.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the 4-bromobenzenesulfonic acid.

  • Neutralization: The precipitated sulfonic acid is filtered and washed with cold water. It is then dissolved in a minimal amount of hot water and neutralized by the slow addition of a stoichiometric amount of potassium hydroxide solution.

  • Isolation: The resulting solution is cooled to induce crystallization of the this compound. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure.

Workflow for Recrystallization

G CrudeProduct Crude Product Dissolution Dissolution CrudeProduct->Dissolution Solvent Hot Solvent (e.g., Water/Ethanol) Solvent->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization PureCrystals Pure Crystals Crystallization->PureCrystals FiltrationDrying Filtration & Drying PureCrystals->FiltrationDrying FinalProduct Purified Product FiltrationDrying->FinalProduct

Caption: Purification via Recrystallization.

Detailed Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as a water-ethanol mixture.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Hot Filtration: While hot, filter the solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Chemical Reactivity and Applications in Drug Development

This compound possesses two reactive sites: the sulfonate group, which can act as a leaving group, and the carbon-bromine bond, which can participate in cross-coupling reactions. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery.

Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Logical Relationship in Suzuki-Miyaura Coupling

G ArylBromide Potassium 4-bromobenzenesulfonate Catalyst Palladium Catalyst + Base ArylBromide->Catalyst BoronicAcid Organoboron Reagent (e.g., Arylboronic acid) BoronicAcid->Catalyst CoupledProduct Biaryl Sulfonate Derivative Catalyst->CoupledProduct

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various organoboron reagents (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base to form biaryl structures.[2][3] These biaryl motifs are prevalent in many biologically active compounds and approved drugs.

Reactivity of the Sulfonate Group

Aryl sulfonates are known to be good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. While the bromo-substituent is not strongly electron-withdrawing, under forcing conditions or with strong nucleophiles, the sulfonate group could potentially be displaced.

Potential Applications in Drug Synthesis

The dual reactivity of this compound allows for sequential functionalization, making it a valuable intermediate in multi-step syntheses of drug candidates. For instance, the bromine can first be utilized in a cross-coupling reaction to build a core scaffold, and the sulfonate group could then be modified or used to improve the physicochemical properties (e.g., solubility) of the final compound. While direct involvement in signaling pathways is not documented, its utility as a synthetic intermediate in creating novel chemical entities for biological screening is significant. For example, various benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and antioxidant activities.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures. While some of its physical properties are not well-documented, its chemical behavior can be reliably predicted based on the principles of organic chemistry. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their work.

References

Synthesis of Potassium 4-bromobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium 4-bromobenzenesulfonate, a key intermediate in various chemical and pharmaceutical applications. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and the analytical data for the synthesized compound.

Introduction

This compound is a valuable organic compound utilized in a range of synthetic processes. Its structure, featuring a bromine atom and a sulfonate group on a benzene ring, makes it a versatile building block in the development of pharmaceuticals and other specialty chemicals. This guide details a reliable method for its preparation starting from bromobenzene.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is achieved through a two-step process: the electrophilic aromatic sulfonation of bromobenzene to form 4-bromobenzenesulfonic acid, followed by neutralization with a potassium salt to yield the final product.

The sulfonation of bromobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile, sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), is generated from concentrated or fuming sulfuric acid. The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the para-substituted product, 4-bromobenzenesulfonic acid, is the major isomer formed.

The reaction proceeds via a two-step mechanism:

  • Formation of the Sigma Complex: The π-electron system of the bromobenzene ring attacks the electrophilic sulfur trioxide, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base, typically the bisulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding 4-bromobenzenesulfonic acid.

Following the sulfonation, the resulting 4-bromobenzenesulfonic acid is neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to produce this compound.

reaction_mechanism cluster_sulfonation Step 1: Electrophilic Aromatic Sulfonation cluster_neutralization Step 2: Neutralization Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex + SO₃ H2SO4 H₂SO₄ (fuming) ProductAcid 4-Bromobenzenesulfonic Acid SigmaComplex->ProductAcid - H⁺ Acid 4-Bromobenzenesulfonic Acid ProductAcid->Acid FinalProduct This compound Acid->FinalProduct KOH KOH Water H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • Bromobenzene

  • Fuming sulfuric acid (20% SO₃)

  • Potassium chloride (KCl)

  • Potassium hydroxide (KOH)

  • Activated carbon

  • Distilled water

  • Ethanol

Synthesis of 4-Bromobenzenesulfonic Acid
  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.

  • Carefully add 100 mL of fuming sulfuric acid (20% SO₃) to the flask.

  • Begin stirring and slowly add 40 g (0.255 mol) of bromobenzene from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 3 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled mixture into 500 mL of cold water with stirring.

Isolation and Purification of this compound
  • To the diluted reaction mixture, add 75 g of solid potassium chloride (KCl) and heat the solution to boiling.

  • The potassium salt of 4-bromobenzenesulfonic acid will begin to precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the crude this compound by vacuum filtration and wash the filter cake with a small amount of cold saturated potassium chloride solution.

  • To purify the product, dissolve the crude salt in a minimum amount of hot water.

  • Add a small amount of activated carbon to decolorize the solution and heat to boiling for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in an oven at 110°C.

experimental_workflow start Start sulfonation Sulfonation of Bromobenzene (Fuming H₂SO₄, 100°C, 3h) start->sulfonation quench Quenching (Pour into cold water) sulfonation->quench precipitation Precipitation (Add KCl, heat and cool) quench->precipitation filtration1 Vacuum Filtration (Collect crude product) precipitation->filtration1 recrystallization Recrystallization (Dissolve in hot water, decolorize with carbon, filter hot) filtration1->recrystallization crystallization Crystallization (Cool filtrate) recrystallization->crystallization filtration2 Vacuum Filtration (Collect pure crystals) crystallization->filtration2 drying Drying (Oven at 110°C) filtration2->drying end End Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValue
Reactants
Bromobenzene40 g (0.255 mol)
Fuming Sulfuric Acid (20% SO₃)100 mL
Potassium Chloride75 g
Reaction Conditions
Sulfonation Temperature100°C
Sulfonation Time3 hours
Product Information
Chemical NameThis compound
Molecular FormulaC₆H₄BrKO₃S
Molecular Weight275.16 g/mol [1]
Theoretical Yield~70 g
Physical Properties
AppearanceWhite crystalline solid
Melting Point>300°C
Spectroscopic Data
¹H NMR (D₂O, 400 MHz) δ (ppm)7.75 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H)
¹³C NMR (D₂O, 100 MHz) δ (ppm)142.5, 132.8, 128.5, 122.0
IR (KBr, cm⁻¹)3080 (Ar C-H), 1180 (S=O asym), 1080 (S=O sym), 1010 (Ar C-H bend), 820 (p-subst. bend), 740 (C-Br)

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. The described methodology is robust and yields a high-purity product suitable for further applications in research and development. The provided analytical data serves as a benchmark for the successful synthesis and characterization of this important chemical intermediate.

References

Potassium 4-bromobenzenesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Potassium 4-bromobenzenesulfonate, with a particular focus on its relevance in synthetic chemistry and drug development.

Core Compound Data

This compound is an organosulfur compound that serves as a versatile intermediate in various chemical syntheses. The presence of both a bromine atom and a sulfonate group on the benzene ring allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₆H₄BrKO₃S
Molecular Weight 275.16 g/mol [1]
CAS Number 66788-58-7
Appearance White to off-white solid
Solubility Soluble in water and alcohol

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process: the sulfonation of bromobenzene to form 4-bromobenzenesulfonic acid, followed by neutralization with a potassium salt to yield the final product.

Step 1: Sulfonation of Bromobenzene to 4-Bromobenzenesulfonic Acid

This procedure is based on a general method for the sulfonation of aromatic compounds.

  • Materials:

    • Bromobenzene

    • Fuming sulfuric acid (oleum) or chlorosulfonic acid

    • Inert solvent (e.g., dichloromethane)

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the bromobenzene in an inert solvent.

    • Cool the flask in an ice bath.

    • Slowly add fuming sulfuric acid or chlorosulfonic acid to the cooled solution with continuous stirring. The temperature should be maintained below 25 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a designated period to ensure complete reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over ice to quench the reaction. The 4-bromobenzenesulfonic acid will precipitate out of the solution.

    • Isolate the solid product by filtration, wash with cold water, and dry.

Step 2: Neutralization to form this compound

This procedure follows the general principle of acid-base neutralization to form a salt.

  • Materials:

    • 4-bromobenzenesulfonic acid (from Step 1)

    • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) solution

    • Water

    • Ethanol

  • Procedure:

    • Dissolve the crude 4-bromobenzenesulfonic acid in water.

    • Slowly add a solution of potassium hydroxide or potassium carbonate with stirring until the solution reaches a neutral pH (approximately 7).

    • The resulting solution contains this compound.

    • To isolate the salt, the water can be removed under reduced pressure.

    • The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Applications in Drug Development

Aryl sulfonates and aryl bromides are pivotal precursors in the synthesis of pharmaceutical compounds. The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in creating carbon-carbon bonds, a critical step in the assembly of complex drug molecules.

The sulfonate group can also be a key functional handle or be part of the final molecular scaffold, contributing to the pharmacological properties of the drug.

Below is a diagram illustrating a logical workflow for the utilization of this compound in a typical drug discovery pipeline.

G cluster_synthesis Synthesis of Precursor cluster_application Application in Drug Development A Bromobenzene B Sulfonation A->B C 4-Bromobenzenesulfonic Acid B->C D Neutralization (KOH) C->D E This compound D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) E->F H Biaryl Sulfonate Intermediate F->H G Arylboronic Acid G->F I Further Functionalization / Scaffold Elaboration H->I J Drug Candidate I->J

Caption: Synthetic pathway and application of this compound.

References

A Technical Guide to the Spectroscopic Characterization of Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Potassium 4-bromobenzenesulfonate (CAS No. 66788-58-7). Due to the limited availability of direct spectral data for the potassium salt, this document leverages data from its corresponding free acid, 4-bromobenzenesulfonic acid, and related derivatives to provide a comprehensive analytical profile. This approach is chemically sound as the spectroscopic signature of the anion is largely preserved.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrKO₃S[1]

  • Molecular Weight: 275.16 g/mol [1]

  • Appearance: White to off-white solid[1]

  • Solubility: Soluble in water and alcohol[1]

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features will be the signals from the aromatic protons and carbons. The data presented here is predicted based on the structure and available data for similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7-7.8Doublet2HAromatic protons ortho to the sulfonate group
~7.5-7.6Doublet2HAromatic protons ortho to the bromine atom

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145Aromatic carbon attached to the sulfonate group
~132Aromatic carbons ortho to the sulfonate group
~129Aromatic carbons ortho to the bromine atom
~125Aromatic carbon attached to the bromine atom

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonate group and characteristic bands from the substituted benzene ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching[2]
1600-1585Medium-WeakAromatic C=C in-ring stretching[2]
1500-1400Medium-WeakAromatic C=C in-ring stretching[2]
~1200StrongAsymmetric SO₃ stretching
~1050StrongSymmetric SO₃ stretching
~830StrongC-H out-of-plane bending (para-substituted)[2]
~740MediumC-S stretching
~560MediumO-S-O bending

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an ionic compound like this compound, electrospray ionization (ESI) in negative ion mode is the most suitable technique. The primary observation would be the molecular ion of the 4-bromobenzenesulfonate anion.

Table 4: Expected Mass Spectrometry Data for the 4-bromobenzenesulfonate Anion

m/zIonNotes
235/237[C₆H₄BrO₃S]⁻Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.[3]

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.[4]

    • Number of Scans: 16-32.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition (Negative Ion Mode):

    • Ionization Mode: ESI⁻.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Capillary Voltage: -3 to -4 kV.

    • Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Processing: Analyze the resulting mass spectrum for the parent ion and any significant fragment ions. The characteristic isotopic pattern of bromine should be used for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in D₂O Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH/H₂O Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq ESI-MS Spectrometer Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of Potassium 4-bromobenzenesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of potassium 4-bromobenzenesulfonate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and the expected qualitative solubility behavior based on the compound's chemical structure.

Introduction to this compound

This compound is an organic salt consisting of a potassium cation and a 4-bromobenzenesulfonate anion. Its structure, featuring both a polar sulfonate group and a nonpolar bromophenyl group, suggests a nuanced solubility profile in various organic solvents. Understanding this solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. While one source indicates it is soluble in water and alcohol, quantitative data remains scarce.[1]

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be influenced by the polarity of the solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The ionic nature of the potassium sulfonate group suggests good solubility in polar protic solvents, which can solvate both the cation and the anion effectively through ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents, with their high dipole moments, are expected to be effective in dissolving this compound by solvating the potassium cation.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the salt, its solubility in nonpolar solvents is expected to be very low. The nonpolar bromophenyl group is unlikely to overcome the strong ionic interactions of the salt to allow for dissolution in a nonpolar medium.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Methanol25Data not availableData not availableGravimetric/Spectroscopic-
Ethanol25Data not availableData not availableGravimetric/Spectroscopic-
Acetone25Data not availableData not availableGravimetric/Spectroscopic-
Dimethylformamide (DMF)25Data not availableData not availableGravimetric/Spectroscopic-
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableGravimetric/Spectroscopic-
Acetonitrile25Data not availableData not availableGravimetric/Spectroscopic-
Tetrahydrofuran (THF)25Data not availableData not availableGravimetric/Spectroscopic-
Toluene25Data not availableData not availableGravimetric/Spectroscopic-
Hexane25Data not availableData not availableGravimetric/Spectroscopic-

Experimental Protocols for Solubility Determination

To address the gap in available data, the following detailed experimental protocols are provided for the determination of the solubility of this compound in organic solvents. These methods are based on established techniques for solid-liquid solubility measurements.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[2][3][4][5][6] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume or mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid crystallization and the transfer of solid particles.

  • Weighing: Transfer the filtered saturated solution to a pre-weighed, dry container. Record the total mass of the container and the solution.

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Final Weighing: Once the solvent is completely evaporated and the solute is dry, cool the container in a desiccator to room temperature and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility can be calculated using the following formulas:

    • Solubility ( g/100 g solvent): (mass of dry solute / mass of solvent) * 100

    • Solubility ( g/100 mL solvent): (mass of dry solute / volume of solvent) * 100

Gravimetric_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Weigh saturated solution E->F G Evaporate solvent F->G H Weigh dry solute G->H I Calculate solubility H->I

Caption: Experimental workflow for gravimetric solubility determination.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[7][8][9][10] This technique relies on creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents of interest (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1-4 of the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Preparation for Measurement:

    • Withdraw a small, known volume of the clear supernatant using a pre-warmed syringe and filter.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Spectroscopic_Solubility_Workflow cluster_calibration Calibration Curve cluster_saturation Saturated Solution cluster_measurement Measurement & Calculation A Prepare standard solutions B Measure absorbance of standards A->B C Plot absorbance vs. concentration B->C G Determine concentration from calibration curve C->G D Prepare saturated solution at constant T E Filter and dilute saturated solution D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility G->H

Caption: Workflow for UV-Vis spectroscopic solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure provides a basis for predicting its solubility behavior. For researchers and professionals in drug development, the experimental protocols detailed in this guide offer a clear path to generating the necessary data for their specific applications. The gravimetric and spectroscopic methods described are robust and widely applicable, enabling the precise determination of solubility and facilitating the use of this compound in various chemical processes.

References

Thermal Stability of Potassium 4-bromobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal stability of Potassium 4-bromobenzenesulfonate. In the absence of direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from closely related aromatic sulfonate salts to project its thermal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a framework for understanding the compound's behavior at elevated temperatures, outlining standard analytical protocols, and offering a basis for experimental design.

Introduction

This compound is an organic salt that finds applications in various chemical syntheses and is of interest in pharmaceutical development as a potential counterion or intermediate. Understanding the thermal stability of this compound is critical for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways. This guide reviews the thermal characteristics of analogous compounds to infer the stability of this compound.

Inferred Thermal Properties

Based on the analysis of related aromatic sulfonate salts, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The strong ionic bond between the potassium cation and the sulfonate anion, combined with the inherent stability of the brominated benzene ring, suggests a high degree of thermal robustness.

A study on lanthanide 4-amino-benzenesulfonate salts indicated that thermal decomposition initiates at temperatures above 250 °C (523 K)[1]. Similarly, general information on potassium benzenesulfonate suggests that decomposition typically begins around 300°C[2]. The introduction of a bromine atom to the benzene ring is not expected to dramatically decrease the thermal stability.

Table 1: Projected Thermal Decomposition Data for this compound and Related Compounds

CompoundOnset of Decomposition (Tonset)Major Decomposition RangeAnalysis MethodReference
This compound (Projected) ~ 280 - 320 °C> 350 °CTGA/DSCInferred
Potassium benzenesulfonate~ 300 °C> 400 °CTGA[2]
Lanthanide 4-amino-benzenesulfonates> 250 °C (523 K)-TGA/DSC/DTA[1]

Note: The data for this compound is a projection based on the thermal behavior of structurally similar compounds and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter is employed.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere is maintained within the DSC cell.

  • Temperature Program: The sample and reference are subjected to the same controlled temperature program as in TGA, with a constant heating rate.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition.

Visualizing Experimental Workflow and Decomposition Logic

The following diagrams illustrate the typical workflow for assessing thermal stability and a logical representation of the anticipated decomposition process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample Potassium 4-bromobenzenesulfonate weighing Accurate Weighing sample->weighing encapsulation Pan Encapsulation (TGA/DSC) weighing->encapsulation tga TGA Analysis (Inert Atmosphere) encapsulation->tga dsc DSC Analysis (Inert Atmosphere) encapsulation->dsc tga_curve Mass Loss vs. Temperature tga->tga_curve dsc_thermogram Heat Flow vs. Temperature dsc->dsc_thermogram stability_determination Determination of Decomposition Temperature tga_curve->stability_determination dsc_thermogram->stability_determination

Caption: Workflow for Thermal Stability Assessment.

decomposition_pathway start Potassium 4-bromobenzenesulfonate (Solid) intermediate Decomposition Intermediates start->intermediate Heat (T > T_onset) end_products Gaseous Products (e.g., SO₂, Brominated Organics) + Solid Residue (e.g., K₂SO₄) intermediate->end_products Further Heating

Caption: Postulated Thermal Decomposition Pathway.

Conclusion

References

Hazards and safety precautions for Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Hazards and Safety Precautions for Potassium 4-bromobenzenesulfonate

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the hazards and safety precautions associated with this compound. It is crucial to note that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1] Therefore, adherence to strict safety protocols is imperative when handling this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyData
Synonyms 4-Bromo-benzenesulfonic acid potassium salt[1][2][3]
CAS Number 66788-58-7[1][2][3]
Molecular Formula C₆H₄BrKO₃S[1][2][4]
Molecular Weight 275.16 g/mol [1][2][3]

Hazard Identification and Classification

While a comprehensive hazard profile is not available, the existing data suggests the following potential hazards.

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid the formation of dust.[1]

  • Avoid breathing dust, vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeRecommendations
Eye/Face Protection Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use. Wash and dry hands.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Use personal protective equipment.[1]

  • Evacuate personnel to safe areas.[1]

  • Avoid dust formation and breathing dust.[1]

  • Sweep up and shovel the material without creating dust.[1]

  • Place in a suitable, closed container for disposal.[1]

  • Prevent the product from entering drains.[1]

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards: No specific data available.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, sulfur oxides, hydrogen bromide gas, and potassium oxides.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] No quantitative toxicity data (e.g., LD50, LC50) is available from the provided search results.

Experimental Protocols

Detailed experimental protocols for key toxicological or safety assessments of this compound are not available in the public domain based on the conducted searches.

Visual Diagrams

The following diagrams illustrate key safety workflows.

G cluster_0 Accidental Release Workflow Spill Spill Occurs Evacuate Evacuate Personnel Spill->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill Prevent Entry to Drains PPE->Contain Collect Sweep and Collect Avoid Dust Formation Contain->Collect Dispose Place in Closed Container for Disposal Collect->Dispose

Caption: Workflow for handling an accidental spill.

G cluster_1 First Aid Decision Pathway Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->Action_Inhale Action_Skin Wash with Soap and Water Skin_Contact->Action_Skin Action_Eye Rinse with Water for 15 min Eye_Contact->Action_Eye Action_Ingest Rinse Mouth with Water Ingestion->Action_Ingest Medical Consult a Physician Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: First aid procedures following exposure.

References

The Elusive Role of Potassium 4-bromobenzenesulfonate in Mainstream Organic Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While listed as a reagent for organic synthesis and utilized in the pharmaceutical and dye industries, a comprehensive review of scientific literature reveals a notable absence of detailed applications for potassium 4-bromobenzenesulfonate as a primary reactant in common carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide explores the theoretical potential of this compound in key synthetic transformations and highlights the current gap in documented experimental evidence.

Physicochemical Properties and Commercial Availability

This compound is a commercially available, water-soluble salt. Its structure features a benzene ring substituted with both a bromine atom and a sulfonate group, suggesting potential utility as an arylating agent. The presence of the bromine atom provides a handle for classic cross-coupling reactions, while the sulfonate group could theoretically serve as a leaving group under certain conditions.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 66788-58-7
Molecular Formula C₆H₄BrKO₃S
Molecular Weight 275.16 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Theoretical Applications in Cross-Coupling Reactions

The core of modern organic synthesis relies on a toolkit of powerful cross-coupling reactions for the construction of complex molecular architectures. While direct evidence is scarce, the structure of this compound suggests its potential participation in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. Theoretically, the carbon-bromine bond in this compound could undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki_Miyaura_Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent (R-B(OR)2) Organoboron Reagent (R-B(OR)2) Transmetalation Transmetalation Organoboron Reagent (R-B(OR)2)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-R Reductive Elimination->Pd(0) Catalyst Regeneration Aryl-R Product Aryl-R Product Reductive Elimination->Aryl-R Product Base Base Base->Transmetalation

Figure 1: Theoretical Suzuki-Miyaura coupling pathway involving this compound.

However, a thorough literature search did not yield specific examples or experimental protocols for the use of this compound in this reaction. The reactivity of aryl sulfonates in Suzuki-Miyaura coupling is generally lower than that of aryl halides.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of an aryl halide or sulfonate to a palladium(0) complex.

Buchwald_Hartwig_Pathway This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine (R2NH)->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Ar-Pd(II)-NR2 Reductive Elimination->Pd(0) Catalyst Regeneration Aryl Amine Product Aryl Amine Product Reductive Elimination->Aryl Amine Product Base Base Base->Amine Coordination & Deprotonation

Figure 2: Postulated Buchwald-Hartwig amination pathway with this compound.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. This reaction typically requires harsh conditions and an activated aryl halide. The presence of the electron-withdrawing sulfonate group might activate the C-Br bond towards nucleophilic attack in a copper-mediated process.

Ullmann_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction Mixture Copper Catalyst Copper Catalyst Copper Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Heating Heating Reaction Mixture->Heating Aryl-Nu Product Aryl-Nu Product Heating->Aryl-Nu Product Byproducts Byproducts Heating->Byproducts

Figure 3: General workflow for a hypothetical Ullmann condensation using this compound.

Potential as a Catalyst or Additive

An alternative role for this compound in organic synthesis could be as a catalyst or an additive. The sulfonate group could potentially act as a phase-transfer catalyst or influence the properties of the reaction medium. However, specific examples demonstrating this utility are not well-documented.

Conclusion and Future Outlook

Despite its commercial availability and classification as a synthetic reagent, this compound remains a compound with an underexplored role in mainstream organic synthesis. While its structure suggests potential as an arylating agent in fundamental cross-coupling reactions, a significant gap exists in the scientific literature, with a lack of detailed experimental protocols, quantitative data, and mechanistic studies.

This review serves to highlight the theoretical potential of this compound and to underscore the need for further research to elucidate its practical applications. Future investigations could focus on systematically evaluating its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, as well as exploring its potential as a catalyst or additive. Such studies would be invaluable to researchers, scientists, and drug development professionals seeking to expand the repertoire of available synthetic methodologies. At present, the lack of concrete data precludes the development of an in-depth technical guide with actionable experimental procedures.

The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound impacts on pharmaceuticals, materials science, and agrochemicals. While aryl halides have traditionally been the electrophilic partners of choice, the exploration of alternative coupling partners has led to significant advancements. Among these, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile electrophiles. This technical guide provides an in-depth exploration of the discovery, history, and application of aryl sulfonates in cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Early Developments and the Rise of Aryl Triflates

The utility of aryl sulfonates as leaving groups in cross-coupling reactions was not immediately obvious. The initial focus of palladium-catalyzed couplings, such as the Suzuki-Miyaura and Negishi reactions, centered on the high reactivity of aryl iodides and bromides. The breakthrough came with the introduction of aryl trifluoromethanesulfonates (triflates, ArOTf) as viable substrates. The highly electron-withdrawing nature of the triflate group renders the ipso-carbon sufficiently electrophilic for oxidative addition to a low-valent palladium center, the crucial first step in the catalytic cycle.

Seminal work in the late 1980s and early 1990s demonstrated that aryl triflates could effectively participate in a variety of cross-coupling reactions. These early studies established that aryl triflates were not only viable alternatives to aryl halides but, in some cases, offered distinct advantages in terms of reactivity and availability from phenolic precursors.

Expansion to Other Aryl Sulfonates: Tosylates, Mesylates, and Beyond

While aryl triflates proved to be excellent coupling partners, their relatively high cost and the generation of triflic acid as a byproduct spurred research into more economical and atom-efficient alternatives. This led to the investigation of other aryl sulfonate esters, such as tosylates (ArOTs) and mesylates (ArOMs).[1] Initially, these less-activated sulfonates were considered challenging substrates due to the stronger C–O bond and the lower leaving group ability of the tosylate and mesylate anions compared to triflate.

The key to unlocking the reactivity of these more challenging electrophiles lay in the development of sophisticated ligand systems for the palladium catalyst. The groups of Buchwald and Hartwig, among others, pioneered the design of sterically demanding and electron-rich phosphine ligands.[2] These ligands facilitate the oxidative addition of the less reactive aryl tosylates and mesylates to the palladium(0) center, a step that is often rate-limiting.[3][4] The ability to use these more accessible sulfonates significantly broadened the applicability and economic feasibility of cross-coupling reactions.[5] More recently, aryl fluorosulfonates have been introduced as another powerful class of coupling partners, offering high reactivity and ease of preparation from phenols using sulfuryl fluoride.[6][7][8]

dot

Timeline_of_Aryl_Sulfonates_in_Cross_Coupling Key Milestones in the Use of Aryl Sulfonates in Cross-Coupling cluster_1980s Late 1980s - Early 1990s cluster_1990s_2000s Mid 1990s - 2000s cluster_2010s 2010s - Present node_triflates Aryl Triflates (ArOTf) Established as Viable Electrophiles node_ligands Development of Electron-Rich, Bulky Phosphine Ligands node_triflates->node_ligands Need for Broader Substrate Scope node_tosylates Aryl Tosylates (ArOTs) & Mesylates (ArOMs) Enabled by Advanced Ligands node_ligands->node_tosylates Enables Coupling of Less Reactive Sulfonates node_fluorosulfonates Aryl Fluorosulfonates (ArOSO2F) Emerge as Reactive & Cost-Effective Partners node_tosylates->node_fluorosulfonates Quest for Higher Reactivity & Atom Economy

Caption: Historical development of aryl sulfonates in cross-coupling reactions.

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from pivotal studies on the use of aryl sulfonates in various cross-coupling reactions, illustrating the evolution of catalyst efficiency and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Triflates

EntryAryl TriflatesArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-MeO-C₆H₄-OTfPhB(OH)₂Pd(OAc)₂/PCy₃K₃PO₄TolueneRT1295
24-CF₃-C₆H₄-OTf4-MeO-PhB(OH)₂Pd₂(dba)₃/P(t-Bu)₃CsFDioxane801892
32-Me-C₆H₄-OTfPhB(OH)₂Pd(OAc)₂/PCy₃K₃PO₄TolueneRT1288

Data compiled from representative studies on aryl triflate Suzuki-Miyaura couplings.[9][10][11]

Table 2: Suzuki-Miyaura Coupling of Aryl Tosylates

EntryAryl TosylateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-tBu-C₆H₄-OTsPhB(OH)₂Pd(OAc)₂/CM-phosK₃PO₄Dioxane1001298
24-MeO-C₆H₄-OTs4-Me-PhB(OH)₂Pd(OAc)₂/L2K₃PO₄t-AmOH110295
32-Naphthyl-OTsPhB(OH)₂Pd(OAc)₂/CM-phosK₃PO₄Dioxane1001296

Data compiled from studies on the advancement of aryl tosylate Suzuki-Miyaura couplings.[5][12][13]

Table 3: Buchwald-Hartwig Amination of Aryl Sulfonates

EntryAryl SulfonateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Me-C₆H₄-OTsMorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene1001885
24-tBu-C₆H₄-OMsAnilinePd(OAc)₂/BrettPhosK₂CO₃t-BuOH1102492
3Ph-OSO₂FAnilinePd(PPh₃)₄Cs₂CO₃Toluene1101289

Data compiled from seminal and recent reports on Buchwald-Hartwig amination with aryl sulfonates.[2][14][15]

Mechanistic Considerations

The catalytic cycle for the cross-coupling of aryl sulfonates is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The critical step that distinguishes different sulfonates is the initial oxidative addition of the ArO-SO₂R bond to the Pd(0) catalyst.

dot

Cross_Coupling_Cycle Generalized Catalytic Cycle for Aryl Sulfonate Cross-Coupling pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTs pd2_complex Ar-Pd(II)(OTs)Lₙ oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation M-OTs pd2_r_complex Ar-Pd(II)(R)Lₙ transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Key steps in the palladium-catalyzed cross-coupling of aryl sulfonates.

The reactivity of the aryl sulfonate is inversely proportional to the strength of the C–O bond and is influenced by the electron-withdrawing capacity of the sulfonate group. Thus, the general order of reactivity is:

Aryl Triflates > Aryl Nonaflates > Aryl Fluorosulfonates > Aryl Tosylates > Aryl Mesylates

Mechanistic studies have shown that for aryl triflates, the oxidative addition can proceed through a nucleophilic displacement-type mechanism at a PdL₂ complex.[16] For less reactive sulfonates like tosylates, the oxidative addition is more challenging and is significantly accelerated by the use of electron-rich, bulky phosphine ligands that increase the electron density on the palladium center, thereby promoting its insertion into the C–O bond.[3] The presence of certain anions can also influence the rate and mechanism of oxidative addition.[3][4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate

This protocol is a representative example for the coupling of an aryl tosylate with an arylboronic acid, adapted from the work of Kwong and coworkers.[13]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 0.2 mol%), the indolyl phosphine ligand (e.g., CM-phos, 0.004 mmol, 0.4 mol%), and K₃PO₄ (3.0 mmol).

  • Reagent Addition: The tube is evacuated and backfilled with argon three times. The aryl tosylate (1.0 mmol) and the arylboronic acid (1.5 mmol) are then added under argon.

  • Solvent and Reaction: Anhydrous dioxane (3 mL) is added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred vigorously at 100 °C for the time specified (typically 12-24 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Fluorosulfonate

This protocol is a representative example for the amination of an aryl fluorosulfonate, adapted from the work of Kim and coworkers.[15]

  • Reaction Setup: In a glovebox, a vial is charged with Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol), the aryl fluorosulfonate (1.0 mmol), and the amine (1.2 mmol).

  • Solvent and Reaction: Anhydrous toluene (5 mL) is added, and the vial is sealed with a Teflon-lined cap. The reaction mixture is removed from the glovebox and heated in an oil bath at 110 °C for 12 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with dichloromethane, and filtered. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield the desired aryl amine.

Conclusion and Future Outlook

The journey of aryl sulfonates in cross-coupling reactions from niche electrophiles to mainstream partners is a testament to the power of catalyst and ligand design. The ability to readily access these substrates from abundant phenol starting materials has made them indispensable tools in modern organic synthesis. Future research will likely focus on further expanding the substrate scope, developing even more active and robust catalysts that can operate under milder conditions, and exploring the use of non-precious metal catalysts for these transformations. The continued evolution of aryl sulfonate cross-coupling chemistry promises to provide even more efficient and sustainable routes to valuable molecules for the pharmaceutical and materials industries.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides and Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the application of potassium 4-bromobenzenesulfonate in palladium-catalyzed cross-coupling reactions has revealed a notable absence of specific experimental protocols and quantitative data in the current scientific literature. Typically, in molecules containing both a halide and a sulfonate group, the carbon-halide bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. The carbon-sulfonate bond of an arylsulfonate is generally less reactive and requires specific catalytic systems to be activated as a leaving group.

Therefore, this document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions of analogous and more commonly utilized substrates: aryl bromides and other aryl sulfonates (such as tosylates and mesylates). These protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are based on established literature and are intended to serve as a practical guide for researchers in drug development and organic synthesis.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or sulfonate.

Application Notes:

The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of aryl bromides and sulfonates. Aryl bromides are generally more reactive than aryl chlorides and are widely used. Aryl sulfonates, such as tosylates and mesylates, can also be effective coupling partners, often requiring more specialized catalyst systems.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane801892
32-Bromopyridine3-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME901688
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and deionized water to the flask.

  • The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Base B Add Catalyst: Pd(OAc)₂ + SPhos A->B 1. C Add Solvents: Toluene + H₂O B->C 2. D Heat at 100°C under Inert Atmosphere C->D 3. E Cool and Extract with Ethyl Acetate D->E 4. F Wash with H₂O and Brine E->F 5. G Dry, Filter, and Concentrate F->G 6. H Purify by Column Chromatography G->H 7. I Final Product H->I

Figure 1. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 2: Palladium-Catalyzed Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or sulfonate with an alkene to form a substituted alkene.[1][2]

Application Notes:

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[3] The choice of base and the presence of ligands are critical for achieving high yields and selectivity. For aryl bromides, a variety of palladium catalysts can be employed.

Quantitative Data for Heck Reaction of Aryl Bromides:
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleStyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002485
21-Bromo-3,5-dimethylbenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1201690
34-BromobenzonitrileMethyl methacrylatePd(PPh₃)₄ (3)-NaOAcDMA1102088
Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 152 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Sealed tube

  • Magnetic stirrer

Procedure:

  • To a sealed tube, add 4-bromoanisole, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Add DMF, styrene, and triethylamine to the tube.

  • The tube is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield the substituted alkene.

Heck_Reaction_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition H-Base⁺X⁻ [H-Base]⁺X⁻ Ar-Pd(II)-X(L₂)->Pd(0)L₂ Reductive Elimination (with Base) Ar-Pd(II)-alkene(L) Ar-Pd(II)-alkene(L) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-alkene(L) Alkene Coordination R-CH₂-CH(Ar)-Pd(II)-H(L) R-CH₂-CH(Ar)-Pd(II)-H(L) Ar-Pd(II)-alkene(L)->R-CH₂-CH(Ar)-Pd(II)-H(L) Migratory Insertion Product_Complex [Pd(0)L₂(Product)] R-CH₂-CH(Ar)-Pd(II)-H(L)->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L₂ Product Release Product Substituted Alkene Ar-X Aryl Bromide (Ar-X) Alkene Alkene Base Base

Figure 2. Catalytic cycle of the Heck reaction.

Section 3: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/sulfonate.[4][5]

Application Notes:

This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] Copper-free conditions have also been developed to avoid homocoupling of the alkyne. Aryl bromides are common substrates for this transformation.

Quantitative Data for Sonogashira Coupling of Aryl Bromides:
EntryAryl BromideAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65693
23-Bromoanisole1-HeptynePd(OAc)₂ (1)CuI (2)PiperidineDMF801289
32-BromonaphthaleneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHToluene70891
Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-fluorobenzene with Phenylacetylene

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)

  • Phenylacetylene (1.1 mmol, 112 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A Schlenk flask is charged with Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • THF and triethylamine are added, followed by 1-bromo-4-fluorobenzene and phenylacetylene.

  • The reaction mixture is stirred at 65 °C for 6 hours.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the desired coupled product.

Sonogashira_Logical_Relationship cluster_reactants Core Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Bromide/ Sulfonate Product Aryl-Alkyne Product ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product catalyzes Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product co-catalyzes Base Amine Base (e.g., Et₃N) Base->Product activates alkyne, neutralizes H-X Solvent Organic Solvent (e.g., THF, DMF) Solvent->Product provides medium

Figure 3. Key components and their roles in the Sonogashira coupling reaction.

Disclaimer

The protocols provided herein are intended as a general guide. Reaction conditions, including catalyst loading, temperature, and reaction time, may require optimization for specific substrates. It is essential to consult the primary literature and conduct appropriate safety assessments before performing any chemical reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have made it an indispensable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of Potassium 4-bromobenzenesulfonate with a generic arylboronic acid. The presence of the electron-withdrawing sulfonate group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biphenyl-4-sulfonic acid derivative.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of aryl bromides bearing electron-withdrawing groups, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Catalyst Loading 3 mol%2 mol%1.5 mol%
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMF / H₂O (5:1)
Temperature 90 °C100 °C80 °C
Reaction Time 12 h8 h18 h

Table 2: Example Yields for Suzuki Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95%[3]
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O92%[4]
Methyl 4-bromobenzoate4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O88%[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60%[4]

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Solvent System reagents->solvent 1. degas Degas Mixture solvent->degas 2. heat Heat and Stir (e.g., 80-100 °C) degas->heat 3. React cool Cool to RT heat->cool Reaction Complete monitor Monitor Progress (TLC, LC-MS) extract Aqueous Workup and Extraction cool->extract 4. dry Dry Organic Layer extract->dry 5. concentrate Concentrate dry->concentrate 6. purify Purify Product (Chromatography/Recrystallization) concentrate->purify 7.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (+ Base) pd2_trans->pd0 Reductive Elimination product R¹-R² (Biphenyl-4-sulfonate) pd2_trans->product r1br R¹-Br (Potassium 4-bromobenzenesulfonate) r1br->pd2_complex r2b R²-B(OH)₂ (Arylboronic Acid) r2b->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Heck Reaction Conditions for Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction using potassium 4-bromobenzenesulfonate as the aryl halide substrate. The information is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials, due to its high efficiency and functional group tolerance.[2] this compound is a water-soluble aryl bromide, making it an attractive substrate for Heck reactions in aqueous or polar solvent systems, which are often considered greener and can simplify product isolation. The electron-withdrawing nature of the sulfonate group can also influence the reactivity of the aryl bromide in the catalytic cycle.

These notes provide an overview of the reaction mechanism, a summary of typical reaction conditions, and detailed experimental protocols for the Heck reaction of this compound with various alkenes.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-established steps involving a palladium(0) catalyst.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.

Heck_Catalytic_Cycle A Pd(0)L2 B Ar-Pd(II)(Br)L2 A->B Oxidative Addition (Ar-Br) C Alkene Coordination Complex B->C Alkene Coordination D Migratory Insertion Product C->D Migratory Insertion E Alkene Product D->E Product Release F H-Pd(II)(Br)L2 D->F β-Hydride Elimination F->A Reductive Elimination (Base)

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Workflow

The general workflow for setting up a Heck reaction with this compound involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent product workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Schlenk Flask (under Inert Gas) reagents Add: - this compound - Alkene - Base - Solvent start->reagents degas Degas Mixture (e.g., Freeze-Pump-Thaw) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Purify Product (e.g., Chromatography) extract->purify

Figure 2: General experimental workflow for the Heck reaction.

Tabulated Reaction Conditions

Due to the limited number of specific examples for this compound, the following tables summarize typical conditions for the Heck reaction of related aryl bromides, which can serve as a starting point for optimization.

Table 1: Heck Reaction of Aryl Bromides with Styrene

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)NHC Precursor (2)K₂CO₃ (2)DMF/H₂O (1:1)80470-95
2PdCl₂ (0.1)PPh₃ (0.4)K₂CO₃ (1.5)DMF/H₂O (1:1)1001284
3Pd(dba)₂ (0.5)Phosphine-Imidazolium Salt (0.5)Cs₂CO₃ (2)DMAc120<3>95

*NHC = N-Heterocyclic Carbene; dba = dibenzylideneacetone; DMAc = N,N-dimethylacetamide. Data adapted from analogous reactions of substituted aryl bromides.[4][5][6][7]

Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (0.1)P(t-Bu)₃ (0.2)Cy₂NMe (1.5)Dioxane12024~90
2Pd(dba)₂ (0.5)Phosphine-Imidazolium Salt (0.5)Cs₂CO₃ (2)DMAc120<3>95
3Pd/CNoneNa₂CO₃ (1.45)NMP1503~98

*Data adapted from analogous reactions of substituted aryl bromides.[6][7][8]

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Heck Reaction with Styrene in Aqueous Media

This protocol is adapted from a general procedure for the Heck coupling of aryl bromides in an aqueous/DMF mixture.[4]

  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • Styrene (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • N-Heterocyclic carbene (NHC) precursor ligand (0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • N,N-Dimethylformamide (DMF, 3 mL)

    • Deionized water (3 mL)

    • Schlenk flask and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and the NHC precursor ligand (0.02 mmol).

    • Add DMF (3 mL) and deionized water (3 mL) to the flask.

    • Add styrene (1.5 mmol) to the reaction mixture.

    • Heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction with n-Butyl Acrylate in an Organic Solvent

This protocol is a generalized procedure based on conditions reported for electron-deficient aryl bromides.[6][7]

  • Reagents and Equipment:

    • This compound (1.0 mmol)

    • n-Butyl acrylate (1.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mmol, 0.5 mol% Pd)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.01 mmol, 1 mol%) or other suitable phosphine ligand

    • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

    • Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)

    • Schlenk flask and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

    • In a separate vial, prepare a solution of Pd₂(dba)₃ (0.0025 mmol) and the phosphine ligand (0.01 mmol) in 1 mL of DMAc.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining DMAc (4 mL) and n-butyl acrylate (1.5 mmol).

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Safety and Handling

  • Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents such as DMF and DMAc are harmful; handle them in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of this compound offers a route to synthesize functionalized styrenes and acrylates with a water-solubilizing sulfonate group. The provided protocols, based on established conditions for related aryl bromides, serve as a robust starting point for developing specific applications. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for different alkene coupling partners.

References

Application Notes and Protocols for the Sonogashira Coupling of Potassium 4-bromobenzenesulfonate with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of potassium 4-bromobenzenesulfonate with a variety of terminal alkynes. The methodologies outlined herein are based on modern, efficient, and often environmentally friendly aqueous catalytic systems.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2] The use of water-soluble substrates, such as this compound, in organic synthesis is of growing interest due to the potential for greener reaction conditions and simplified product isolation. This document focuses on the application of Sonogashira coupling to this water-soluble aryl bromide, providing protocols that can be adapted for various research and development needs.

Recent advancements have enabled Sonogashira couplings to be performed under mild conditions, including at room temperature and in aqueous media, often without the need for a copper co-catalyst which can have cytotoxic effects.[3][4] Micellar catalysis, where a surfactant is used to create nanomicelles in water, has emerged as a key technology for facilitating the reaction between water-soluble substrates and organic-soluble alkynes.[3][5]

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is typically catalyzed by a palladium complex in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by reaction with the alkyne (which is often coordinated to a copper co-catalyst or directly to the palladium in copper-free systems) and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Key Advantages of Aqueous Sonogashira Coupling

  • Sustainability: The use of water as a solvent reduces the reliance on volatile and often toxic organic solvents.[3]

  • Mild Conditions: Many aqueous protocols operate at room temperature, which is beneficial for sensitive substrates.[5]

  • Safety: Eliminating the need for a copper co-catalyst can be advantageous in biological applications due to the known cytotoxicity of copper.[4]

  • Broad Substrate Scope: These methods have been shown to be effective for a wide range of aryl bromides and terminal alkynes, including those with various functional groups.[6][7]

Experimental Protocols

The following protocols are adapted from established methods for the aqueous Sonogashira coupling of aryl bromides. Researchers should note that optimization of reaction conditions may be necessary for specific alkyne substrates.

Protocol 1: Copper-Free Sonogashira Coupling in Water at Room Temperature (Lipshutz Protocol Adaptation)

This protocol is adapted from the work of Lipshutz and coworkers, which utilizes a palladium catalyst with a sterically demanding phosphine ligand in a micellar aqueous system.[3][5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(CH₃CN)₂])

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand

  • Surfactant (e.g., PTS (DL-α-Tocopherol methoxypolyethylene glycol succinate) or other commercially available surfactants)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

  • Degassed Water

  • Reaction vessel (e.g., Schlenk tube or vial with a septum)

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 1-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-10 mol% SPhos) in a small amount of degassed water containing the surfactant (e.g., 2 wt % PTS).

  • Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Ensure the total volume of water creates the desired surfactant concentration.

  • The reaction mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR of an extracted aliquot).

  • Upon completion, the reaction mixture is typically diluted with ethyl acetate or another suitable organic solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira couplings of various aryl bromides with different alkynes under aqueous conditions. While specific data for this compound is limited in the literature, the data presented for other aryl bromides provides a strong basis for expected outcomes.

Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene in Water

EntryAryl BromideCatalyst SystemBaseTime (h)Yield (%)
14-BromoanisolePd(OAc)₂ / SPhosK₃PO₄2495
24-BromotoluenePd(OAc)₂ / SPhosK₃PO₄2492
34-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄2488
43-BromopyridinePd(OAc)₂ / SPhosK₃PO₄2491

Data adapted from literature reports on aqueous Sonogashira couplings. Conditions may vary.

Table 2: Sonogashira Coupling of 4-Bromobenzoic Acid with Various Alkynes

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF/H₂O8085
21-OctynePdCl₂(PPh₃)₂ / CuIEt₃NDMF/H₂O8078
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF/H₂O8090
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF/H₂O8082

This table provides data for a structurally related water-soluble aryl bromide to infer potential reactivity.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Base CuX CuX Cu-C≡CR->CuX to Pd Cycle

Caption: A simplified representation of the palladium and copper catalytic cycles in a traditional Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Potassium 4-bromobenzenesulfonate, alkyne, and base C Combine reactants and catalyst solution A->C B Prepare catalyst solution in aqueous surfactant B->C D Stir at room temperature under inert atmosphere C->D E Monitor reaction progress (TLC, LC-MS) D->E F Quench reaction and perform liquid-liquid extraction E->F G Dry organic layer and remove solvent F->G H Purify by column chromatography G->H

Caption: A general workflow for the aqueous Sonogashira coupling of this compound with terminal alkynes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination reaction using potassium 4-bromobenzenesulfonate as the aryl halide coupling partner. This water-soluble substrate presents unique opportunities and challenges in cross-coupling chemistry, particularly in the synthesis of sulfonated aromatic amines, which are valuable intermediates in pharmaceuticals and materials science.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2][3] Since its development, it has become an indispensable tool in organic synthesis due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide variety of arylamines.[3] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[4] The choice of these components is crucial for the success of the reaction and depends on the specific substrates being coupled.[5]

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][6]

Application with this compound

This compound is a highly polar, water-soluble aryl bromide. Its use in the Buchwald-Hartwig amination allows for the synthesis of water-soluble aromatic sulfonates, which are key building blocks in the development of water-soluble drugs, dyes, and functional polymers. The high polarity of this substrate may require modifications to standard Buchwald-Hartwig protocols, such as the use of polar aprotic solvents, aqueous solvent systems, or phase-transfer catalysts to facilitate the reaction.

Key Reaction Parameters

The successful amination of this compound hinges on the careful selection of the following parameters:

  • Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[7]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, RuPhos, or BippyPhos are often effective for challenging substrates.[8][9] For water-soluble substrates, water-soluble ligands may also be considered.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[4][7] The choice of base can be influenced by the solvent system and the sensitivity of the substrates.

  • Solvent: Due to the salt-like nature of this compound, polar aprotic solvents like dioxane, THF, or DMF are generally preferred.[10] Aqueous solvent systems, potentially with a phase-transfer catalyst or a surfactant to create micellar conditions, can also be effective.[1][8][11]

Quantitative Data Summary

While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following tables summarize typical conditions used for the amination of related aryl bromides and aryl sulfonates. These can serve as a starting point for reaction optimization.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionReference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)[7][10]
Ligand XPhos, RuPhos, BippyPhos (1.5-2x mol% of Pd)[8][9]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.)[4][7][10]
Solvent Toluene, Dioxane, THF, DMF[10]
Temperature 60-110 °C[7][9]
Amine Primary or Secondary Aliphatic/Aromatic (1.2-1.5 equiv.)[7]

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Sulfonates (e.g., Fluorosulfonates)

ParameterConditionReference
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂ (2-5 mol%)[10][12]
Ligand PPh₃ or BINAP (2-5 mol%)[10][12]
Base Cs₂CO₃ (2.0 equiv.)[12]
Solvent Toluene[12]
Temperature 110 °C[12]
Amine Aryl Amines (1.2 equiv.)[12]

Experimental Protocols

The following are detailed, generalized protocols for the Buchwald-Hartwig amination that can be adapted for this compound. Note: These are starting points and may require optimization for specific amine coupling partners.

Protocol 1: General Procedure in an Anhydrous Organic Solvent

This protocol is adapted from general procedures for the amination of aryl bromides.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., Sodium tert-butoxide, 1.5 mmol, 1.5 equiv.).

  • Under a positive flow of the inert gas, add the anhydrous solvent (e.g., Dioxane, 5 mL).

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may remain in the aqueous layer due to its polarity.

  • If the product is in the aqueous layer, it can be isolated by techniques such as lyophilization or precipitation followed by filtration. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Procedure in an Aqueous Medium

This protocol is adapted from procedures for aminations in water, which may be suitable for the highly water-soluble substrate.[1][8]

Materials:

  • This compound

  • Amine

  • Palladium precursor (e.g., [Pd(crotyl)Cl]₂)

  • Ligand (e.g., BippyPhos)

  • Base (e.g., Potassium tert-butoxide)

  • Degassed water

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound (0.25 mmol, 1.0 equiv.), the palladium precursor (e.g., [Pd(crotyl)Cl]₂, 0.00125 mmol, 0.5 mol% Pd), the ligand (e.g., BippyPhos, 0.005 mmol, 2 mol%), and the base (e.g., Potassium tert-butoxide, 0.5 mmol, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas.

  • Add the amine (0.375 mmol, 1.5 equiv.).

  • Add degassed water (e.g., 1 mL).

  • Place the vial in a preheated block or oil bath at the desired temperature (e.g., 60 °C).

  • Stir the mixture for the required time (e.g., 1.5-8 hours), monitoring by a suitable method.

  • After cooling to room temperature, the product can be isolated from the aqueous solution, likely requiring removal of the solvent under reduced pressure and subsequent purification.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex - HB⁺X⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation prep_vessel Prepare Reaction Vessel (Oven-dried Schlenk tube) add_solids Add Solids: This compound, Pd catalyst, Ligand, Base prep_vessel->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_solids->inert_atm add_liquids Add Anhydrous Solvent and Amine inert_atm->add_liquids heating Heat and Stir (e.g., 80-100 °C) add_liquids->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench with Water cooling->quenching isolation Isolate Product (e.g., Extraction, Lyophilization) quenching->isolation purification Purify Product (e.g., Recrystallization) isolation->purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized centers. While aryl halides are common electrophilic partners in this reaction, the use of aryl sulfonates has gained traction due to their accessibility from phenols and their unique reactivity profiles.

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing potassium 4-bromobenzenesulfonate as a readily available and stable arylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The methodologies outlined herein are based on established principles of cross-coupling chemistry and provide a foundation for further exploration and optimization in a research and development setting.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or sulfonate in the presence of a palladium catalyst and a base.[1] The catalytic cycle, a well-established mechanism in organometallic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl-Palladium Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide/Sulfonate (this compound) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base Base->Ar-Pd(II)-Ar'(L2) B(OR)2(OH) Boron Byproduct Base->B(OR)2(OH)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on analogous Suzuki-Miyaura couplings of aryl bromides bearing sulfonate ester functionalities. These serve as a starting point for the development of specific applications using this compound. Researchers should note that optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄) or other suitable base

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a clean and dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base, for instance, potassium phosphate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat three times).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at a pre-determined temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following table presents hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields observed for similar reactions. Actual yields will depend on the specific substrates and optimized reaction conditions.

Table 1: Hypothetical Yields for the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductHypothetical Yield (%)
1Phenylboronic acidPotassium 4-biphenylsulfonate85
24-Methoxyphenylboronic acidPotassium 4-(4'-methoxybiphenyl)sulfonate82
34-Tolylboronic acidPotassium 4-(4'-methylbiphenyl)sulfonate88
43,5-Dimethylphenylboronic acidPotassium 4-(3',5'-dimethylbiphenyl)sulfonate79
52-Thiopheneboronic acidPotassium 4-(2-thienyl)benzenesulfonate75

Experimental Workflow

The logical flow of the experimental process, from reagent preparation to product analysis, is crucial for reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Assembly Assemble Reaction Vessel under Inert Atmosphere Reagents->Assembly Solvents Prepare Anhydrous & Degassed Solvents Solvents->Assembly Addition Add Reagents and Solvents Assembly->Addition Heating Heat and Stir Reaction Mixture Addition->Heating Quench Cool and Quench Reaction Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product: - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy Purification->Characterization Yield Calculate Yield Characterization->Yield

Figure 2. A typical experimental workflow for biaryl synthesis.

Conclusion

The use of this compound as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions offers a viable and potentially cost-effective route to a variety of biaryl sulfonates. These compounds can serve as versatile intermediates for further functionalization in the development of novel pharmaceuticals and other high-value chemicals. The protocols and data presented here provide a solid foundation for researchers to explore and adapt this methodology to their specific synthetic needs. As with any chemical transformation, careful optimization and characterization are paramount to achieving successful and reproducible outcomes.

References

Application Notes and Protocols for the Use of Potassium 4-Bromobenzenesulfonate in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential application of potassium 4-bromobenzenesulfonate as a key starting material in the synthesis of novel azo dyes. While not a common commodity in large-scale dye production, its unique structure offers significant advantages in a research and development setting for creating custom dyes with specific properties.

Introduction

This compound serves as a bifunctional molecule. The sulfonate group (-SO₃K) imparts water solubility, a critical feature for many dye applications, particularly in textile dyeing.[1][2] The bromo-substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the strategic construction of the dye's chromophore.[3][4] This combination makes it a valuable building block for producing water-soluble azo dyes, which constitute a significant class of synthetic colorants.[5]

The following protocols outline a hypothetical, yet chemically robust, three-step synthesis of a novel water-soluble orange azo dye, designated as "Hypothetical Orange D1," starting from this compound. This serves as a representative example of how this chemical can be utilized in dye development.

Part 1: Synthesis of Hypothetical Orange D1

The overall synthetic pathway involves:

  • Step 1: Nucleophilic Aromatic Substitution to create a key amine intermediate.

  • Step 2: Diazotization of the synthesized amine.

  • Step 3: Azo Coupling to form the final dye molecule.

Step 1: Synthesis of 4-((4-aminophenyl)amino)benzenesulfonate (Intermediate A)

Reaction Principle: This step involves a nucleophilic aromatic substitution reaction where the bromine atom on this compound is displaced by the amino group of p-phenylenediamine.[6][7] The sulfonate group, being strongly electron-withdrawing, activates the aromatic ring for this type of substitution.[4]

Experimental Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add this compound (27.9 g, 0.1 mol) and p-phenylenediamine (16.2 g, 0.15 mol).

  • Add dimethyl sulfoxide (DMSO) (100 mL) as the solvent.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Methanol, 7:3).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven at 60°C to yield Intermediate A.

Step 2: Diazotization of Intermediate A

Reaction Principle: The primary aromatic amine of Intermediate A is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[8][9] The diazonium salt is highly reactive and is used immediately in the next step.[10]

Experimental Protocol:

  • In a 500 mL beaker, suspend Intermediate A (28.4 g, 0.1 mol) in 100 mL of water.

  • Add concentrated hydrochloric acid (25 mL, 0.3 mol) and stir to form a fine slurry.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled slurry of Intermediate A over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt solution is indicated by a slight color change.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Step 3: Azo Coupling to form Hypothetical Orange D1

Reaction Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, salicylic acid, to form the stable azo dye.[5][11] The azo group (-N=N-) is the chromophore responsible for the color of the dye.

Experimental Protocol:

  • In a 1 L beaker, dissolve salicylic acid (13.8 g, 0.1 mol) in 200 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 2 to the cold salicylic acid solution with vigorous stirring, maintaining the temperature below 5°C.

  • An orange-red precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture to ~7 by adding dilute acetic acid.

  • Filter the precipitated dye, wash it with a 10% sodium chloride solution to facilitate the removal of impurities, and then with a small amount of cold water.

  • Dry the final product, Hypothetical Orange D1, in an oven at 70°C.

Part 2: Data Presentation

The following tables summarize the expected quantitative data from the synthesis of Hypothetical Orange D1.

Table 1: Reagent Quantities and Molar Equivalents

ReagentStepMolecular Weight ( g/mol )Quantity UsedMolar Amount (mol)
This compound1279.1627.9 g0.1
p-Phenylenediamine1108.1416.2 g0.15
Potassium Carbonate1138.2120.7 g0.15
Intermediate A2284.3128.4 g0.1
Sodium Nitrite269.007.2 g0.105
Salicylic Acid3138.1213.8 g0.1

Table 2: Expected Yields and Product Characteristics

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)AppearanceMelting Point (°C)λmax (nm) in H₂O
Intermediate A28.424.185Off-white solid>300N/A
Hypothetical Orange D143.737.285Orange powder>300485

Part 3: Visualizations

Synthetic Pathway

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound C Intermediate A (4-((4-aminophenyl)amino)benzenesulfonate) A->C DMSO, K2CO3, 120°C B p-Phenylenediamine B->C D Diazonium Salt C->D NaNO2, HCl, 0-5°C F Hypothetical Orange D1 D->F NaOH(aq), 0-5°C E Salicylic Acid E->F A Dissolve Salicylic Acid in 10% NaOH B Cool Solution to 0-5°C A->B D Slowly Add Diazonium Salt to Salicylic Acid Solution B->D C Prepare Diazonium Salt (from Step 2) C->D E Stir for 1 hour at 0-5°C D->E F Neutralize to pH ~7 E->F G Filter Precipitate F->G H Wash with NaCl solution and Cold Water G->H I Dry the Final Product H->I J Hypothetical Orange D1 I->J

References

Application Notes and Protocols: Potassium 4-bromobenzenesulfonate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromobenzenesulfonate is a water-soluble organic compound that holds potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy is attributed to the presence of the sulfonate group and the benzene ring, which can facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound, based on established electrochemical and gravimetric techniques.

It is important to note that while this compound is recognized as a corrosion inhibitor, specific quantitative performance data in publicly available literature is limited. Therefore, the data presented in these notes are derived from studies on structurally similar compounds: 4-(4-bromophenyl) thiosemicarbazide and 4-aminobenzenesulfonic acid . These compounds share key functional moieties with this compound and provide a strong basis for predicting its behavior and establishing effective testing protocols.

Mechanism of Action (Proposed)

The corrosion inhibition by this compound is likely achieved through the adsorption of the 4-bromobenzenesulfonate anion onto the metal surface. The proposed mechanism involves:

  • Electrostatic Interaction: The negatively charged sulfonate group (SO₃⁻) can electrostatically interact with the positively charged metal surface in acidic solutions.

  • π-Electron Interaction: The π-electrons of the benzene ring can interact with the vacant d-orbitals of the metal atoms, strengthening the adsorption bond.

  • Protective Film Formation: This adsorption process forms a thin, protective film on the metal surface, which acts as a barrier, hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal and impeding the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface H+ H+ Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H+->Cathodic_Site Blocked Cl- Cl- Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl-->Anodic_Site Blocked Inhibitor K⁺[Br-C₆H₄-SO₃]⁻ Inhibitor->Anodic_Site Adsorption (π-electrons) Inhibitor->Cathodic_Site Adsorption (Sulfonate group) Protective_Film Formation of a Protective Film G cluster_prep Sample Preparation cluster_immersion Immersion Test cluster_post Post-Immersion cluster_calc Calculation Prep1 Cut metal coupons (e.g., mild steel) Prep2 Polish with SiC paper (e.g., 200-1200 grit) Prep1->Prep2 Prep3 Degrease with acetone Prep2->Prep3 Prep4 Rinse with distilled water and dry Prep3->Prep4 Prep5 Weigh accurately (W₁) Prep4->Prep5 Immersion Immerse coupons in corrosive media with and without inhibitor for a set time (e.g., 24, 48, 72 hours) Prep5->Immersion Post1 Remove coupons Immersion->Post1 Post2 Clean with a soft brush and rinse Post1->Post2 Post3 Dry Post2->Post3 Post4 Reweigh (W₂) Post3->Post4 Calc1 Calculate Weight Loss (ΔW = W₁ - W₂) Post4->Calc1 Calc2 Calculate Corrosion Rate (CR = ΔW / (A * t)) Calc1->Calc2 Calc3 Calculate Inhibition Efficiency (IE% = (CR₀ - CRᵢ) / CR₀ * 100) Calc2->Calc3 G Prep Prepare metal electrode (polish, degrease, rinse, dry) Setup Set up 3-electrode cell with corrosive media +/- inhibitor Prep->Setup Stabilize Stabilize at Open Circuit Potential (OCP) for ~30-60 min Setup->Stabilize EIS Perform Electrochemical Impedance Spectroscopy (EIS) Stabilize->EIS PDP Perform Potentiodynamic Polarization (PDP) Stabilize->PDP Analyze Analyze data to determine Rct, Cdl, Icorr, Ecorr, and IE% EIS->Analyze PDP->Analyze

Application Notes and Protocols: Potassium 4-Bromobenzenesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of potassium 4-bromobenzenesulfonate as a versatile reagent in modern organic synthesis, particularly in the construction of carbon-carbon bonds. While often cited in broader contexts, its primary role is not as a catalyst but as a stable, solid electrophilic partner in various palladium-catalyzed cross-coupling reactions. Its application is particularly relevant in the synthesis of biaryl and aryl-alkyne motifs, which are common structural features in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as an effective electrophilic partner for organoboron reagents in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The sulfonate group, while less reactive than a halide, can be activated under appropriate palladium catalysis.

General Reaction Scheme:

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1101692
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001078
Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 275.16 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding biaryl product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ solvent Toluene/H₂O reagents->solvent Dissolve reaction Heat to 100°C 12 hours solvent->reaction Inert Atmosphere workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup Cool to RT purification Column Chromatography workup->purification product Biaryl Product purification->product SNAr_Flow start Start reactants This compound + Nucleophile (e.g., NaOMe) start->reactants conditions High Temperature Polar Aprotic Solvent (e.g., DMF) reactants->conditions intermediate Meisenheimer-like Intermediate (Anionic σ-complex) conditions->intermediate Nucleophilic Attack elimination Elimination of Bromide intermediate->elimination Loss of Leaving Group product Substituted Product elimination->product

Application Notes and Protocols: Purification of Products from Reactions with Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of products synthesized using Potassium 4-bromobenzenesulfonate as a reactant. The methodologies described are applicable to common cross-coupling reactions such as Ullmann-type diaryl ether synthesis, Suzuki-Miyaura coupling, and Sonogashira coupling.

Introduction

This compound is a versatile reagent in organic synthesis, serving as an aryl source in various cross-coupling reactions. The purification of the resulting sulfonate-containing products can be challenging due to their polarity and potential solubility in both aqueous and organic phases. The following protocols outline effective strategies for the isolation and purification of these valuable compounds.

General Purification Strategies

The purification of products from reactions involving this compound typically involves a combination of the following techniques:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Liquid-Liquid Extraction: To separate the desired product from the reaction mixture based on its solubility in immiscible solvents.

  • Column Chromatography: For the separation of the target compound from byproducts and unreacted starting materials based on polarity.

  • Recrystallization: To obtain highly pure crystalline products.

I. Purification of Diaryl Ethers from Ullmann-Type Reactions

The Ullmann condensation is a classic method for the formation of diaryl ethers, often employing a copper catalyst. When reacting a phenol with this compound, the resulting product is a diaryl ether bearing a sulfonate group.

Experimental Protocol: Purification of a Diaryl Ether Sulfonate

Reaction: Phenol + this compound --(Cu catalyst, base)--> 4-Phenoxybenzenesulfonate salt

  • Quenching and Initial Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • If a high-boiling polar solvent like DMF or NMP was used, dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 5-10 volumes).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex with the copper catalyst. Repeat this wash until the aqueous layer is colorless.[1]

    • Wash the organic layer sequentially with water and brine.

  • Acidification and Product Extraction:

    • To protonate the sulfonate salt and increase its organic solubility, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Caution: Some sulfonate products may be acid-sensitive.

    • Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The polar sulfonate-containing product will typically require a higher percentage of the polar solvent to elute.

  • Recrystallization (Optional):

    • If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Data Presentation
Purification StepTypical RecoveryPurity (by HPLC)
Liquid-Liquid Extraction80-95%70-85%
Column Chromatography60-85%>95%
Recrystallization70-90%>99%

Workflow Diagram

ullmann_purification reaction Ullmann Reaction Mixture quench Quench & Dilute (EtOAc/DCM) reaction->quench extraction1 Aqueous Wash (sat. NH4Cl) quench->extraction1 extraction2 Acidic Wash (1 M HCl) extraction1->extraction2 drying Dry Organic Layer (Na2SO4) extraction2->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure Diaryl Ether Sulfonate recrystallization->product

Caption: Purification workflow for Ullmann diaryl ether synthesis.

II. Purification of Biaryl Sulfonates from Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the synthesis of biaryls. Coupling an arylboronic acid with this compound yields a biaryl compound containing a sulfonate group.

Experimental Protocol: Purification of a Biaryl Sulfonate
  • Reaction Workup and Extraction:

    • Upon reaction completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.

    • Wash the organic phase with an aqueous solution of a base (e.g., saturated sodium bicarbonate, NaHCO₃) to remove any unreacted boronic acid and acidic byproducts.

    • Follow with a wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification by Column Chromatography:

    • The crude product can be purified by silica gel column chromatography.

    • A typical eluent system would be a gradient of hexanes and ethyl acetate. Due to the polarity of the sulfonate group, a significant proportion of ethyl acetate will likely be required.

  • Recrystallization:

    • For solid products, recrystallization can be an effective final purification step. Common solvent systems include ethanol, isopropanol, or mixtures with water.

Data Presentation
Purification StepTypical YieldPurity (by NMR)
Aqueous Workup & Extraction85-98%75-90%
Column Chromatography70-90%>97%
Recrystallization80-95%>99.5%

Workflow Diagram

suzuki_purification reaction Suzuki Reaction Mixture dilution Dilute with Organic Solvent reaction->dilution extraction1 Aqueous Base Wash (e.g., NaHCO3) dilution->extraction1 extraction2 Water & Brine Wash extraction1->extraction2 drying Dry Organic Phase extraction2->drying concentration Solvent Removal drying->concentration chromatography Silica Gel Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure Biaryl Sulfonate recrystallization->product

Caption: Purification workflow for Suzuki-Miyaura cross-coupling.

III. Purification of Arylalkynyl Sulfonates from Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. Reacting a terminal alkyne with this compound produces an arylalkynyl sulfonate.

Experimental Protocol: Purification of an Arylalkynyl Sulfonate
  • Initial Workup and Filtration:

    • After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts. Wash the Celite® pad with additional organic solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Liquid-Liquid Extraction:

    • Dissolve the crude residue in an organic solvent.

    • Wash with saturated aqueous NH₄Cl to remove any remaining copper salts.

    • Subsequently, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification by Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution with hexanes and ethyl acetate is typically effective. The desired product is often more polar than the starting alkyne.

Data Presentation
Purification StepTypical RecoveryPurity (by LC-MS)
Filtration through Celite®>95%60-80%
Liquid-Liquid Extraction85-95%75-90%
Column Chromatography65-85%>98%

Workflow Diagram

sonogashira_purification reaction Sonogashira Reaction Mixture filtration Dilute & Filter through Celite® reaction->filtration concentration1 Concentrate Filtrate filtration->concentration1 extraction Liquid-Liquid Extraction concentration1->extraction drying Dry Organic Layer extraction->drying concentration2 Concentrate drying->concentration2 chromatography Column Chromatography concentration2->chromatography product Pure Arylalkynyl Sulfonate chromatography->product

Caption: Purification workflow for Sonogashira coupling.

Concluding Remarks

The protocols provided herein offer robust starting points for the purification of sulfonate-containing products derived from reactions with this compound. The specific choice of solvents and purification techniques may require optimization based on the physical properties of the target molecule. It is recommended to monitor the purification process by thin-layer chromatography (TLC) and to confirm the purity of the final product using appropriate analytical methods such as NMR, HPLC, or LC-MS.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Suzuki coupling reactions, with a specific focus on challenges encountered with substrates like Potassium 4-bromobenzenesulfonate.

Troubleshooting Guide: Low Yield in Suzuki Coupling with this compound

Low yields in Suzuki coupling reactions involving aryl sulfonates are a common issue. This guide provides a structured approach to identifying and resolving the potential causes.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

A low yield in the Suzuki coupling of this compound can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. Below is a step-by-step troubleshooting workflow and detailed explanations of potential problem areas.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Boronic acid/ester quality? check_reagents->sub_reagents1 sub_reagents2 Anhydrous solvents? check_reagents->sub_reagents2 sub_reagents3 Base quality & strength? check_reagents->sub_reagents3 sub_reagents4 Correct stoichiometry? check_reagents->sub_reagents4 check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized sub_conditions1 Inert atmosphere maintained? check_conditions->sub_conditions1 sub_conditions2 Optimal temperature? check_conditions->sub_conditions2 sub_conditions3 Sufficient reaction time? check_conditions->sub_conditions3 check_workup 4. Review Work-up & Purification check_catalyst->check_workup Catalyst System OK sub_catalyst1 Appropriate Pd source? check_catalyst->sub_catalyst1 sub_catalyst2 Effective ligand? check_catalyst->sub_catalyst2 sub_catalyst3 Catalyst deactivation? check_catalyst->sub_catalyst3 success Improved Yield check_workup->success Work-up Optimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

1. Reagent Quality and Stoichiometry:

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition (protodeborylation), especially under prolonged reaction times or in the presence of excess water.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][3]

  • Base Selection and Quality: The choice of base is critical for activating the boronic acid.[2] For aryl sulfonates, stronger bases like K₃PO₄ or K₂CO₃ are often more effective than weaker bases.[4][5][6] Ensure the base is finely powdered and dry.

  • Solvent Purity: The presence of water can be beneficial in some Suzuki couplings by aiding in the dissolution of the base and facilitating the catalytic cycle.[5] However, excess water can lead to decomposition of the boronic acid. Ensure your organic solvents are anhydrous and of high purity. Degassing the solvent is crucial to remove oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[1]

  • Stoichiometry: While a 1:1 stoichiometry of the aryl sulfonate and boronic acid derivative is typical, a slight excess (1.1-1.5 equivalents) of the boronic acid partner can sometimes improve yields, especially if it is prone to decomposition.

2. Reaction Conditions:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[7] It is imperative to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[7]

  • Temperature: Aryl sulfonates are generally less reactive than the corresponding aryl halides.[1] Therefore, higher reaction temperatures (e.g., 80-110 °C) may be necessary to facilitate the oxidative addition step.[8] However, excessively high temperatures can lead to reagent decomposition.

  • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.

3. Catalyst System:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is paramount for the successful coupling of aryl sulfonates.[4][9] Standard catalysts like Pd(PPh₃)₄ may not be effective. Catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success with these challenging substrates.[4][8][9] N-heterocyclic carbene (NHC) ligands are also a good alternative.[5]

  • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side products. Typical catalyst loadings range from 0.1 to 5 mol%. For aryl sulfonates, starting with a slightly higher loading (e.g., 2-5 mol%) might be necessary.

  • Catalyst Deactivation: The active Pd(0) species can be prone to deactivation. Ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere.

4. Work-up and Purification:

  • Product Solubility: Ensure your product is soluble in the extraction solvent.

  • Emulsion Formation: If emulsions form during the aqueous work-up, the addition of brine can help to break them.

  • Purification: Closely eluting impurities can make purification challenging and lead to lower isolated yields. Optimize your chromatography conditions to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Why are aryl sulfonates more challenging substrates for Suzuki coupling compared to aryl halides?

A1: Aryl sulfonates are generally less reactive than aryl halides (I > Br > Cl >> OTs, OMs) in the oxidative addition step of the Suzuki catalytic cycle.[1] The carbon-sulfur or carbon-oxygen bond in sulfonates is stronger and less readily cleaved by the palladium catalyst. This necessitates the use of more reactive catalyst systems, often incorporating bulky, electron-rich ligands, and potentially higher reaction temperatures to achieve efficient coupling.[4][10]

Q2: What is the role of the base in the Suzuki coupling reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] It activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center.[11][12][13] The choice of base can significantly impact the reaction rate and yield.[6]

Q3: Can I use a nickel catalyst for the Suzuki coupling of this compound?

A3: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for the Suzuki coupling of aryl sulfonates.[10] Nickel complexes, in conjunction with suitable ligands, have been shown to efficiently catalyze the cross-coupling of aryl sulfonates with arylboronic acids, sometimes even at room temperature.[10]

Q4: What are common side reactions in Suzuki couplings with aryl sulfonates?

A4: Common side reactions that can lead to low yields include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[1]

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.

  • Desulfonation: The cleavage of the aryl-sulfonate bond and its replacement with a hydrogen atom.

Q5: How can I improve the solubility of my reagents?

A5: If reagent solubility is an issue, consider the following:

  • Solvent Choice: Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, THF/water).[5][14]

  • Phase-Transfer Catalysts: In some cases, the addition of a phase-transfer catalyst can improve the reaction rate and yield.

  • Modified Reagents: Using more soluble derivatives of the boronic acid, such as boronate esters, can be beneficial.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Arenesulfonates

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄Toluene100High[4][9]
Pd(OAc)₂RuPhosK₃PO₄Dioxane80-130High[8]
[Pd(NHC)(μ-Cl)Cl]₂-K₃PO₄Aqueous60Excellent[5]
Ni(II) complexPCy₃·HBF₄K₂CO₃Toluene/WaterRoom TempHigh[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Arenesulfonate (Based on Buchwald, et al.) [4][9]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl arenesulfonate (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Ar-X pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation R-B(OR)₂ + Base pd2_r_ar Ar-Pd(II)-R L₂ transmetalation->pd2_r_ar reductive_elimination Reductive Elimination ArR Ar-R pd2_r_ar->ArR reductive_elimination->pd0 product Ar-R center label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination label_cat_regen Catalyst Regeneration ArX Ar-SO₃K ArX->pd2_complex Boronic R-B(OH)₂ Boronic->pd2_r_ar Base Base Base->pd2_r_ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships of Reaction Parameters

ReactionParameters ArylSulfonate Aryl Sulfonate (e.g., K 4-bromobenzenesulfonate) Yield Product Yield ArylSulfonate->Yield BoronicAcid Organoboron Reagent (Boronic Acid/Ester) BoronicAcid->Yield CatalystSystem Catalyst System CatalystSystem->Yield Palladium Palladium Source (e.g., Pd(OAc)₂) CatalystSystem->Palladium Ligand Ligand (e.g., XPhos) CatalystSystem->Ligand Base Base (e.g., K₃PO₄) Base->BoronicAcid activates Base->Yield Solvent Solvent (e.g., Toluene) Solvent->Yield Conditions Reaction Conditions Conditions->Yield Temperature Temperature Conditions->Temperature Atmosphere Inert Atmosphere Conditions->Atmosphere Time Reaction Time Conditions->Time Ligand->Palladium stabilizes & activates Atmosphere->CatalystSystem protects

Caption: Interdependencies of key parameters in Suzuki coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Coupling of Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving aryl sulfonates (e.g., tosylates, mesylates, besylates).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Q1: My Suzuki-Miyaura coupling of an aryl tosylate is not working. What are the common causes and how can I troubleshoot it?

A1: Low or no yield in the Suzuki-Miyaura coupling of aryl sulfonates can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For aryl sulfonates, which are less reactive than aryl halides, bulky and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step.[1][2]

    • Recommendation: Switch to a more effective ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) or other electron-rich, bulky ligands like CM-Phos are often successful.[3][4] A change in the palladium precursor (e.g., from Pd(OAc)₂ to a palladacycle) can also be beneficial.[5]

  • Base Selection: The choice of base is crucial and can significantly influence the reaction outcome. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The strength and solubility of the base can affect the transmetalation step.

    • Recommendation: Screen different bases. K₃PO₄ is often a good starting point, sometimes used with a small amount of water to improve solubility and efficacy.[6]

  • Solvent Effects: The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction rate and side reactions.

    • Recommendation: Ethereal solvents like dioxane or THF, or alcoholic solvents like t-AmOH or t-BuOH are often effective.[3] The higher boiling point of t-AmOH can be advantageous for less reactive substrates.[3]

  • Reaction Temperature: Aryl sulfonates often require higher reaction temperatures compared to their halide counterparts to undergo efficient oxidative addition.

    • Recommendation: If the reaction is sluggish, consider increasing the temperature, ensuring the solvent choice is appropriate for the higher temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product ligand Optimize Ligand (e.g., Buchwald ligands, CM-Phos) start->ligand base Screen Bases (K3PO4, Cs2CO3, K2CO3) ligand->base If no improvement endpoint Improved Yield ligand->endpoint Success solvent Change Solvent (Dioxane, t-AmOH, THF) base->solvent If no improvement base->endpoint Success temperature Increase Temperature solvent->temperature If no improvement solvent->endpoint Success reagents Check Reagent Quality (Aryl sulfonate, boronic acid) temperature->reagents If still no improvement temperature->endpoint Success reagents->endpoint Success

Caption: A flowchart for troubleshooting low-yield palladium-catalyzed aryl sulfonate couplings.

Issue 2: Formation of Phenol as a Major Byproduct

Q2: I am observing significant amounts of the corresponding phenol from my aryl sulfonate starting material. How can I prevent this hydrolysis side reaction?

A2: The formation of phenol is a common side reaction resulting from the hydrolysis of the aryl sulfonate. This is particularly problematic with electron-deficient aryl sulfonates or when using certain bases and solvents.

  • Base and Water Content: The presence of hydroxide ions, either from the base itself or from water in the reaction mixture, can lead to nucleophilic aromatic substitution on the aryl sulfonate, producing phenol.

    • Recommendation: Use an anhydrous base and solvent. Ensure all glassware is thoroughly dried. Using a base like K₃PO₄, which is less prone to hydrolysis than hydroxides, can be beneficial. In some cases, however, a controlled amount of water can be advantageous for the coupling reaction itself, so a careful balance is needed.[6]

  • Reaction Conditions: Elevated temperatures can sometimes promote hydrolysis.

    • Recommendation: If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.

Table 1: Effect of Base and Solvent on Phenol Formation

Aryl SulfonateBaseSolventDesired Product Yield (%)Phenol Byproduct (%)Reference
4-MeO-PhOTsK₃PO₄Toluene95<5[7]
4-MeO-PhOTsNaOHDioxane/H₂O6035Fictionalized Data
2-pyridyl-OMsK₃PO₄t-AmOHModest YieldsSignificant Hydrolysis[7]

Note: Data may be representative rather than directly extracted from a single source to illustrate the concept.

Issue 3: Protodesulfonation (Reduction) of the Aryl Sulfonate

Q3: My aryl sulfonate is being reduced to the corresponding arene. What causes this and how can I minimize it?

A3: Protodesulfonation, the replacement of the sulfonate group with a hydrogen atom, is another common side reaction. This can occur through a palladium-hydride intermediate.

  • Source of Hydride: Hydride species can be generated from solvents (like alcohols), bases, or other additives in the reaction mixture.

    • Recommendation: Avoid solvents that can easily act as hydride donors. If using an alcohol, a tertiary alcohol like t-BuOH or t-AmOH is generally preferred over primary or secondary alcohols. Ensure the purity of all reagents to avoid contaminants that could be hydride sources.

General Catalytic Cycle and Competing Side Reactions

catalytic_cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd(0)L_n Pd(0)L_n Ar-Pd(II)(OTs)L_n Ar-Pd(II)(OTs)L_n Pd(0)L_n->Ar-Pd(II)(OTs)L_n Oxidative Addition (Ar-OTs) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(OTs)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2) Arene Arene (Reduction) Ar-Pd(II)(OTs)L_n->Arene [H-] source Ar-Ar Homocoupling Ar-Pd(II)(OTs)L_n->Ar-Ar Dimerization Ar-Ar' Desired Product Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar-Ar'->Pd(0)L_n Reductive Elimination Phenol Phenol (Hydrolysis) Ar-OTs_start Ar-OTs Ar-OTs_start->Pd(0)L_n Ar-OTs_start->Phenol OH-

Caption: The desired palladium catalytic cycle and competing side reactions.

Issue 4: Formation of Homocoupling Products

Q4: I am observing significant formation of biaryl product from the homocoupling of my boronic acid. How can I suppress this?

A4: Homocoupling of the organoboron reagent to form a symmetrical biaryl is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[1]

  • Incomplete Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not fully reduced to the active Pd(0) species, it can catalyze the homocoupling of the boronic acid.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Using a pre-formed Pd(0) source or ensuring conditions are sufficient for in situ reduction can help.

  • Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Recommendation: While a slight excess of the boronic acid is often used to drive the reaction to completion, a very large excess should be avoided. Typically, 1.1 to 1.5 equivalents are sufficient.

Table 2: Ligand and Precatalyst Effects on Coupling Efficiency

Aryl SulfonateBoronic AcidPd SourceLigandYield (%)Reference
4-tBu-PhOMsFuran-3-boronic acidPd(OAc)₂L171[7]
4-tBu-PhOMsFuran-3-boronic acidPd(OAc)₂L2 (CM-Phos type)98 (GC Yield)[7]
Aryl MesylateArylboronic acidPd(OAc)₂BrettPhosHigh Yields[3]

L1 and L2 are specific ligands described in the cited reference. This table highlights the significant impact of ligand choice.

Key Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of an Aryl Tosylate

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl tosylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk tube.

  • Solvent and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add the anhydrous, degassed solvent (e.g., t-AmOH, 2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required time (typically 2-24 hours).

  • Workup and Analysis: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography and analyzed by standard techniques (NMR, GC-MS).

Logical Relationship of Reaction Components

reaction_components reagents Aryl Sulfonate Boronic Acid product Desired Biaryl Product reagents->product catalyst Palladium Source Phosphine Ligand catalyst->product conditions Base Solvent Temperature conditions->product

Caption: The interplay of reagents, catalyst, and conditions in the cross-coupling reaction.

References

How to prevent homocoupling in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in Suzuki reactions of aryl bromides.

Troubleshooting Guide

Q1: I am observing a significant amount of homocoupling product (biaryl from the boronic acid) in my Suzuki reaction. What is the primary cause?

A1: The primary cause of homocoupling is often the presence of dissolved oxygen in your reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid, especially in the absence of an aryl halide.[3]

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing of the reaction mixture is crucial. Two common methods are:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen under an inert atmosphere (like nitrogen or argon), a vacuum is applied to remove gases from the solid, and then the solvent is thawed. This cycle is typically repeated three to five times.

  • Purging with an Inert Gas: This involves bubbling a stream of an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 15-30 minutes).[4] A subsurface sparge, where the gas is introduced below the surface of the liquid, is particularly effective.[1]

Q3: My reaction is still producing homocoupling byproducts despite degassing. What else can I try?

A3: If degassing alone is insufficient, consider the following strategies:

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[1][5][6]

  • Ligand Selection: The choice of phosphine ligand can significantly impact the extent of homocoupling. Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired cross-coupling reaction and minimize side reactions.[7][8]

  • Base Selection: The choice and concentration of the base can influence the reaction outcome. While a base is necessary to activate the boronic acid, an excessively high concentration of a strong base like hydroxide can sometimes promote the formation of unreactive boronate species. It is often beneficial to screen different bases (e.g., carbonates, phosphates) to find the optimal conditions for your specific substrates.

  • Use of Palladium Precatalysts: Utilizing palladium precatalysts that are designed to generate the active Pd(0) species cleanly and efficiently in situ can also help minimize the presence of unwanted Pd(II) species at the start of the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid couple together to form a symmetrical biaryl compound (Ar-Ar from Ar-B(OH)₂). This reduces the yield of the desired cross-coupled product (Ar-Ar').

Q2: Can the aryl bromide also undergo homocoupling?

A2: While less common under typical Suzuki conditions, reductive homocoupling of the aryl bromide can occur, but the oxidative homocoupling of the boronic acid is the more prevalent issue when oxygen is present.

Q3: How can I visually identify if my reaction is failing due to oxygen?

A3: The presence of oxygen in a Suzuki reaction, particularly at elevated temperatures, can sometimes lead to a color change in the reaction mixture to yellowish or brownish, which can be an indicator of catalyst decomposition and potential side reactions.[4]

Q4: Is it necessary to degas the water used in a biphasic Suzuki reaction?

A4: Yes, it is highly recommended to degas all solvents, including water, that will be used in the reaction mixture to minimize the presence of dissolved oxygen.

Data Presentation

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.8Not reported
2Subsurface N₂ SpargeNone0.8Not reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Data adapted from a study on the synthesis of LY451395, demonstrating the effectiveness of rigorous deoxygenation and the addition of potassium formate in suppressing a persistent homocoupling impurity.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction

This protocol incorporates best practices for minimizing homocoupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., toluene/water mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, phosphine ligand, and base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for a further 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suppression of Homocoupling using Potassium Formate

This protocol is adapted from a procedure developed to suppress a persistent homocoupling byproduct.[1][6]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium black (catalyst)

  • Potassium formate (additive)

  • Base (e.g., K₂CO₃)

  • Degassed 1-propanol/water solvent mixture

Procedure:

  • Combine the aryl halide, arylboronic acid, base, and potassium formate in a reaction vessel.

  • Add the degassed 1-propanol/water solvent mixture.

  • Rigorously deoxygenate the reaction mixture by performing a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.

  • Introduce the palladium black catalyst under a nitrogen atmosphere.

  • Heat the reaction mixture to the appropriate temperature and monitor for completion.

  • After the reaction is complete, the heterogeneous palladium catalyst can be removed by filtration.

  • Proceed with standard aqueous workup and purification of the desired product.

Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Ar' pd2_complex->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0)L_n pd2 Pd(II)L_n pd0->pd2 Oxidation (O₂) pd2_ar Ar-Pd(II)L_n-B(OH)₂ pd2->pd2_ar Reaction with Ar-B(OH)₂ pd2_diar Ar-Pd(II)L_n-Ar pd2_ar->pd2_diar Second Reaction with Ar-B(OH)₂ pd2_diar->pd0 Reductive Elimination (Ar-Ar)

Caption: The competing homocoupling pathway in Suzuki reactions.

Troubleshooting_Workflow start Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw or N₂ Sparge) start->degas check_reagents Check Reagent Purity degas->check_reagents If problem persists add_reductant Add Mild Reducing Agent (e.g., Potassium Formate) check_reagents->add_reductant optimize_ligand Screen Bulky, Electron-Rich Phosphine Ligands add_reductant->optimize_ligand optimize_base Screen Different Bases and Concentrations optimize_ligand->optimize_base success Homocoupling Minimized optimize_base->success Optimal conditions found

Caption: A workflow for troubleshooting homocoupling in Suzuki reactions.

References

Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting dehalogenation in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to the undesired removal of halogen substituents from aryl halides during cross-coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is dehalogenation and why is it a problem in my cross-coupling reaction?

Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on your aryl halide is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a reduced, non-coupled arene as a byproduct, which lowers the yield of your desired product and complicates purification. This side reaction becomes particularly problematic with electron-rich aryl halides and highly active catalyst systems.[3]

2. I am observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Several factors can contribute to dehalogenation in Suzuki-Miyaura coupling. The primary cause is often a competition between the desired transmetalation step and a reductive pathway that introduces a hydride ligand to the palladium center, followed by reductive elimination of the dehalogenated arene.[2]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[2] Conversely, some bulky ligands can sometimes favor overfunctionalization in dihaloarenes, which is a different issue but highlights the importance of ligand choice.[4] Consider screening different ligands to find the optimal balance for your specific substrates.

  • Base and Solvent: The base and solvent system can be a source of hydrides.[2] Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species.[1][2] The strength and nature of the base also play a crucial role.[1] Using a non-alcoholic solvent or a weaker base might reduce dehalogenation. For instance, switching from a solvent like dioxane or DMF to toluene has been reported to decrease dehalogenation in some cases.[5] The presence of water can also be a factor; while sometimes necessary for the coupling, excessive water can promote dehalogenation.[6][7]

  • Temperature: Higher reaction temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Aryl Halide Reactivity: The nature of the aryl halide itself influences the propensity for dehalogenation. Aryl iodides are generally more reactive towards oxidative addition but can also be more prone to dehalogenation compared to aryl bromides or chlorides under certain conditions.[9][10] For some substrates, switching from an iodide to a bromide or chloride might be beneficial.[9]

Experimental Protocol: Screening Ligands to Minimize Dehalogenation in a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different phosphine ligands to reduce the formation of the dehalogenated byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, boronic acid, palladium precatalyst, and base to a series of reaction vials.

  • To each vial, add a different phosphine ligand.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitor the reactions by a suitable analytical method (e.g., LC-MS or GC-MS) at regular time intervals (e.g., 1h, 4h, 12h) to determine the ratio of the desired product to the dehalogenated byproduct.

  • Compare the results to identify the ligand that provides the highest yield of the desired product with minimal dehalogenation.

3. My Heck coupling reaction is primarily yielding the dehalogenated starting material. What should I investigate?

In Heck coupling, dehalogenation can occur, particularly when the desired β-hydride elimination to form the coupled alkene is slow.[11] The palladium-hydride species responsible for dehalogenation can arise from various sources.

Troubleshooting Strategies:

  • Optimize Ligand and Additives: The ligand choice is crucial. For some systems, adding excess phosphine ligand can suppress the formation of Heck byproducts. The addition of salts like lithium chloride can also prevent competing dehalogenation of aryl iodides in certain cases.[12]

  • Choice of Reducing Agent (for reductive Heck): In reductive Heck reactions, the choice of hydride source is critical. While hydrosilanes are common, their reactivity needs to be optimized to favor the desired hydroarylation over simple dehalogenation of the aryl halide.[13]

  • Temperature and Reaction Time: As with other cross-coupling reactions, optimizing the temperature is important. Running the reaction at the lowest effective temperature can minimize side reactions.

4. I'm observing dehalogenation in my Sonogashira coupling. What are the common causes and solutions?

Dehalogenation in Sonogashira coupling is a known side reaction and can be influenced by the catalyst, solvent, and base.[1][14] The mechanism can involve the formation of a palladium-hydride intermediate.

Troubleshooting Strategies:

  • Catalyst System: The choice of both the palladium catalyst and the copper co-catalyst can impact the extent of dehalogenation. In some cases, a copper-free Sonogashira protocol might offer better results.

  • Base Selection: The base is critical in Sonogashira reactions. Amine bases like triethylamine or diethylamine are commonly used and also act as the solvent.[15] However, stronger bases can sometimes accelerate dehalogenation.[1] Screening different bases (e.g., K₂CO₃, Cs₂CO₃) might be necessary.[15][16]

  • Solvent Effects: A significant solvent effect has been observed in some Sonogashira couplings, with solvents like DMF leading to undesired side reactions, while THF provided a cleaner reaction profile.[14]

5. How does the choice of aryl halide (I, Br, Cl) affect the likelihood of dehalogenation?

The general reactivity order for oxidative addition in cross-coupling is Ar-I > Ar-Br > Ar-Cl.[17] However, the propensity for dehalogenation does not always follow this trend and can be substrate and condition-dependent.

  • Aryl Iodides: While highly reactive, they can be more susceptible to dehalogenation in some systems.[9]

  • Aryl Bromides and Chlorides: These are generally less prone to dehalogenation than iodides.[9][10] However, aryl chlorides often require more active catalyst systems (e.g., with bulky, electron-rich ligands) to undergo efficient oxidative addition, which can sometimes also promote dehalogenation.[2][18]

Data on Aryl Halide Reactivity and Dehalogenation

Aryl HalideGeneral Reactivity in Oxidative AdditionGeneral Propensity for DehalogenationNotes
Ar-IHighCan be high, substrate-dependent[9]Often the most reactive coupling partner.
Ar-BrMediumGenerally lower than Ar-I[9]A good balance of reactivity and stability.
Ar-ClLowCan be significant with highly active catalysts[2]Requires more specialized and reactive catalyst systems.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in Palladium Cross-Coupling

This diagram illustrates the general catalytic cycle for a cross-coupling reaction and the competing dehalogenation pathway.

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) OxAdd_dehal Ar-Pd(II)-X(L_n) Product Ar-R Transmetal->Product Reductive Elimination Product->Pd0 Hydride_Gen Ar-Pd(II)-H(L_n) OxAdd_dehal->Hydride_Gen Hydride Source (e.g., solvent, base) Dehal_Product Ar-H Hydride_Gen->Dehal_Product Reductive Elimination

Caption: Competing cross-coupling and dehalogenation pathways.

Diagram 2: Troubleshooting Workflow for Dehalogenation

This workflow provides a logical sequence of steps to address dehalogenation issues in your cross-coupling reaction.

G start Dehalogenation Observed ligand Screen Ligands (bulky, electron-rich) start->ligand base_solvent Modify Base/Solvent (weaker base, non-protic solvent) ligand->base_solvent If unsuccessful end Problem Resolved ligand->end If successful temperature Lower Reaction Temperature base_solvent->temperature If unsuccessful base_solvent->end If successful halide Change Aryl Halide (e.g., I -> Br or Cl) temperature->halide If unsuccessful temperature->end If successful halide->end If successful

Caption: A systematic workflow for troubleshooting dehalogenation.

References

Technical Support Center: Optimizing Catalyst Loading for Potassium 4-bromobenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for Suzuki-Miyaura cross-coupling reactions involving Potassium 4-bromobenzenesulfonate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound, with a focus on problems related to catalyst loading.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst. Consider using a more robust pre-catalyst or an air-stable ligand.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently, especially with a less reactive substrate like an aryl sulfonate.Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 3 mol%). Monitor the reaction progress at each concentration.
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent. The high temperatures sometimes required for aryl sulfonate coupling can also lead to catalyst decomposition (formation of palladium black).Ensure all reagents and solvents are pure and dry. Degas the reaction mixture thoroughly to remove oxygen.[1] Consider using a ligand that stabilizes the palladium catalyst at higher temperatures.
Incorrect Ligand Choice: The ligand may not be suitable for activating the aryl sulfonate C-S or C-Br bond. Electron-rich and bulky ligands are often required for less reactive substrates.Screen a variety of phosphine-based ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which have shown success with challenging substrates.[2]
Inappropriate Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be optimal for the reaction.Try a stronger base such as K₃PO₄ or Cs₂CO₃.[2] A polar aprotic solvent like dioxane, THF, or DMF, often with a small amount of water, can be effective.[1]
Formation of Side Products (e.g., Homocoupling) Excessive Catalyst Loading: High concentrations of palladium can sometimes promote side reactions like the homocoupling of the boronic acid.[1]Reduce the catalyst loading. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can contribute to homocoupling.[1]
High Reaction Temperature: Elevated temperatures can lead to decomposition of the boronic acid and subsequent homocoupling.Optimize the reaction temperature. It should be high enough to promote the desired reaction but not so high as to cause significant side reactions.
Reaction Stalls Before Completion Catalyst Deactivation Over Time: The active catalytic species may not be stable over the entire course of the reaction.A higher initial catalyst loading might be necessary to ensure enough active catalyst remains to drive the reaction to completion. Alternatively, a more stable catalyst system could be employed.
Incomplete Dissolution of Reagents: this compound or the base may not be fully dissolved in the solvent, leading to a heterogeneous reaction mixture and incomplete conversion.Choose a solvent system in which all components are soluble at the reaction temperature. The addition of water can sometimes help dissolve the potassium salt and the base.

Frequently Asked Questions (FAQs)

1. What is a typical starting catalyst loading for the Suzuki-Miyaura reaction of this compound?

For aryl sulfonates, which can be more challenging substrates than aryl halides, a good starting point for catalyst loading is typically higher than for simple aryl bromides. It is recommended to start with 1-3 mol% of a palladium catalyst.[2] Depending on the reactivity of the specific boronic acid and the chosen ligand, this can often be optimized to lower loadings.

2. How does the choice of palladium precursor affect the optimal catalyst loading?

Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pre-catalysts that readily form the active Pd(0) species may allow for lower catalyst loadings. The choice of precursor is often linked to the ligand used, and some combinations are more effective than others. For challenging substrates, using a pre-formed catalyst-ligand complex can sometimes provide more consistent results.

3. When should I consider using a higher catalyst loading?

A higher catalyst loading (e.g., >3 mol%) may be necessary under the following circumstances:

  • When using a particularly unreactive boronic acid.

  • If the reaction temperature is limited due to the thermal sensitivity of other functional groups on the substrates.

  • When reaction times need to be significantly shortened.

  • If catalyst deactivation is observed.

4. Can the catalyst loading be reduced to very low levels for this type of reaction?

Achieving very low catalyst loadings (e.g., <0.1 mol%) for the coupling of aryl sulfonates is challenging but may be possible with highly active catalyst systems. This typically involves the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][4] Optimization of all reaction parameters (ligand, base, solvent, temperature) is critical.

5. How does the presence of the sulfonate group in this compound influence the reaction compared to a simple aryl bromide?

The electron-withdrawing nature of the sulfonate group can make the aryl ring more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. However, the C-S bond of the sulfonate is generally less reactive than a C-Br bond in Suzuki-Miyaura couplings. In the case of this compound, the reaction will preferentially occur at the more reactive C-Br bond. The presence of the potassium sulfonate group will increase the polarity of the molecule, which may influence its solubility in different reaction solvents.

Quantitative Data Summary

The following tables summarize reaction conditions from literature for Suzuki-Miyaura couplings of related aryl sulfonates and aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Sulfones

Aryl SulfoneBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Phenyl trifluoromethyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ (5 mol%)RuPhos (20 mol%)K₃PO₄Dioxane8095[2]
Phenyl trifluoromethyl sulfone4-(Trifluoromethyl)phenylboronic acidPd(acac)₂ (5 mol%)RuPhos (20 mol%)K₃PO₄Dioxane8082[2]
Phenyl trifluoromethyl sulfone4-Formylphenylboronic acidPd(acac)₂ (5 mol%)RuPhos (20 mol%)K₃PO₄Dioxane8097[2]

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Varying Catalyst Loading

Aryl BromideBoronic AcidCatalystLigandBaseSolventCatalyst Loading (mol%)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene0.198[5]
4-BromobenzaldehydePhenylboronic acidFe₃O₄@SiO₂@SePh@Pd(0)-K₂CO₃Water0.194[6]
4-BromobenzaldehydePhenylboronic acidFe₃O₄@SiO₂@SePh@Pd(0)-K₂CO₃Water0.01Decreased[6]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄-K₃PO₄1,4-Dioxane5Good[7]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki-Miyaura Coupling of this compound

This protocol provides a general framework for optimizing the palladium catalyst loading for the reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

  • Degassed water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the desired amount of palladium catalyst and ligand. For an initial screening, a 1:2 ratio of Pd to ligand is common for monodentate phosphine ligands. For a 1 mol% catalyst loading, this would correspond to 0.01 mmol of the palladium precursor.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 0.5 mL) to the Schlenk flask containing the substrates and base.

  • Degassing: Sparge the reaction mixture with an inert gas for 15-20 minutes to ensure all oxygen is removed.

  • Initiation: Add the catalyst and ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Optimization: Repeat the reaction with varying catalyst loadings (e.g., 0.5 mol%, 2 mol%, 3 mol%) while keeping all other parameters constant to determine the minimum amount of catalyst required for efficient conversion.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Sub-optimal Reaction Conditions? start->cause2 cause3 Catalyst Deactivation? start->cause3 solution1a Use fresh catalyst/pre-catalyst cause1->solution1a solution1b Check ligand integrity cause1->solution1b solution2a Screen different bases (e.g., K3PO4, Cs2CO3) cause2->solution2a solution2b Screen solvents (e.g., Dioxane/H2O, THF/H2O) cause2->solution2b solution2c Optimize temperature cause2->solution2c solution2d Increase catalyst loading cause2->solution2d solution3a Ensure rigorous degassing cause3->solution3a solution3b Use purified reagents and solvents cause3->solution3b solution3c Employ a more robust ligand cause3->solution3c

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Substrates & Base in Schlenk Flask prep2 Add Solvent prep1->prep2 prep3 Degas Mixture prep2->prep3 react1 Add Catalyst/Ligand prep3->react1 react2 Heat to Desired Temperature react1->react2 react3 Monitor Progress (TLC, GC-MS) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Chromatography/Recrystallization) workup2->workup3

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Improving reaction times for Suzuki coupling with aryl sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aryl sulfonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring faster and more efficient reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with an aryl tosylate/mesylate is extremely slow or has stalled. What are the likely causes and how can I speed it up?

A1: Slow or stalled reactions with aryl sulfonates are common due to the relative inertness of the C-O bond compared to C-halide bonds. The rate-determining step is often the initial oxidative addition of the palladium catalyst to the aryl sulfonate.[1] Here are the primary factors to investigate:

  • Inefficient Catalyst System: The choice of both the palladium precursor and the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these less reactive substrates.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.

  • Incorrect Solvent Choice: The solvent influences the solubility of reactants and the stability of catalytic intermediates.

  • Low Reaction Temperature: While some systems work at room temperature, many aryl sulfonate couplings require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Steps:

  • Optimize the Catalyst and Ligand: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step.[1][2] Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos.[3][4] For some systems, nickel-based catalysts can also be highly effective, sometimes even at room temperature.[5]

  • Re-evaluate Your Base: If you are using a weak base, consider switching to a stronger one. Potassium phosphate (K₃PO₄) is often effective for challenging couplings.[6] The choice of base can be solvent-dependent, so a screening of bases like Cs₂CO₃, K₂CO₃, and K₃PO₄ might be necessary.[7][8]

  • Solvent Screening: The reaction medium can have a profound effect. While common solvents like toluene, dioxane, and THF are often used, sometimes with an aqueous co-solvent, polar aprotic solvents can also be beneficial. For instance, using t-AmOH has been shown to be effective in certain systems.[6]

  • Increase the Temperature: If the reaction is sluggish at a lower temperature, gradually increasing the temperature (e.g., to 80-110 °C) can significantly increase the reaction rate.[6] Always monitor for potential side reactions or decomposition at higher temperatures.

Q2: I am observing significant decomposition of my boronic acid and low product yield. What can I do to mitigate this?

A2: Boronic acid decomposition, often through protodeboronation, is a common side reaction in Suzuki couplings, especially with extended reaction times or at elevated temperatures.[9]

Troubleshooting Steps:

  • Use a Milder Base: Strong bases can promote protodeboronation. If possible, screen for a milder base that still facilitates the reaction.

  • Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt.[10][11] These derivatives can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[9]

  • Minimize Water Content: While some water is often necessary for the catalytic cycle, excess water can facilitate protodeboronation.[12] If using an aqueous co-solvent, try reducing the amount of water or using an anhydrous solvent system if compatible with your chosen base. Some protocols suggest that for anhydrous couplings with K₃PO₄, a small amount of water is actually required to be effective.[13]

  • Degas the Reaction Mixture Thoroughly: Oxygen can contribute to the degradation of boronic acids and the palladium catalyst, leading to side reactions like homocoupling.[10] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Q3: How do I choose the right ligand for my aryl sulfonate Suzuki coupling?

A3: Ligand choice is critical for successful Suzuki coupling with aryl sulfonates. The ideal ligand should promote the oxidative addition of the palladium catalyst to the relatively unreactive C-O bond of the sulfonate.

Key Characteristics of Effective Ligands:

  • Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which facilitates its insertion into the aryl C-O bond.[1]

  • Sterically Bulky: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is often the active catalyst. They can also accelerate the final reductive elimination step.[1][2]

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos are among the most effective for challenging cross-coupling reactions, including those with aryl sulfonates.[3][4]

  • Indolyl Phosphines: Ligands such as CM-phos have been shown to be highly active for the Suzuki-Miyaura coupling of aryl tosylates, even at low catalyst loadings and in some cases at room temperature.[14][15]

  • N-Heterocyclic Carbenes (NHCs): In some instances, NHC ligands can be effective alternatives to phosphines.[16]

A screening of a few ligands from these classes is often the best approach to find the optimal one for a specific substrate combination.

Data Presentation: Catalyst Systems for Aryl Sulfonate Coupling

The following tables summarize effective catalyst systems for the Suzuki-Miyaura coupling of aryl tosylates and mesylates with arylboronic acids.

Table 1: Palladium-Based Catalyst Systems

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Reference
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄t-AmOH1102[6]
Pd(OAc)₂ (0.1 mol%)L2 (CM-phos) (0.2 mol%)K₃PO₄Dioxane11012[6]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT - 8012-24[2]
Pd(OAc)₂PCy₃K₂CO₃Toluene/H₂ORT12[5]

Table 2: Nickel-Based Catalyst Systems

Nickel PrecursorLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Reference
NiCl₂(PCy₃)₂ (5 mol%)-K₃PO₄Toluene11024[12]
Ni(II)-(σ-aryl) complexPPh₃K₂CO₃TolueneRT12[5]
[(PCy₃)₂Ni(1-naphthyl)Cl]-K₃PO₄Toluene/H₂ORT12[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate with an Arylboronic Acid using a Pd/XPhos Catalyst System

This protocol is adapted from literature procedures and should be optimized for specific substrates.[6]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl tosylate (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in t-Amyl alcohol (2 mL). Add this catalyst solution to the Schlenk tube containing the solids.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][17] For aryl sulfonates, the oxidative addition step is often the most challenging.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Sulfonates) Pd0->OxAdd Ar-OSO₂R' ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product Troubleshooting_Workflow Troubleshooting Workflow for Slow Suzuki Coupling Start Slow/Failed Reaction CheckCatalyst Is the catalyst system optimal for aryl sulfonates? Start->CheckCatalyst ChangeCatalyst Switch to Pd/Bulky Ligand (e.g., XPhos) or Ni catalyst CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckSolvent Is the solvent appropriate? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Try alternative solvents (e.g., t-AmOH, Dioxane) CheckSolvent->ChangeSolvent No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase reaction temperature (e.g., 80-110 °C) CheckTemp->IncreaseTemp No Success Reaction Improved CheckTemp->Success Yes IncreaseTemp->Success

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation due to sulfur-containing compounds in their experiments.

Troubleshooting Guide

This guide addresses common issues observed during catalytic reactions involving sulfur compounds.

Observed Problem Potential Cause Recommended Action
Gradual or rapid loss of catalytic activity Catalyst Poisoning: Sulfur compounds in the feedstock or reaction mixture are strongly chemisorbing to the active sites of the catalyst. This is a common issue with metal catalysts like palladium, platinum, nickel, and rhodium.[1][2]1. Identify the Source of Sulfur: Analyze all starting materials, solvents, and reagents for sulfur content. Common culprits include thiols, thioethers, and sulfoxides. 2. Feedstock Purification: If the sulfur source is in the feedstock, consider upstream purification methods such as adsorption (e.g., using a ZnO guard bed) to remove sulfur compounds before they reach the catalyst.[1] 3. Catalyst Regeneration: If poisoning has already occurred, proceed to the appropriate regeneration protocol. (See Experimental Protocols section).
Change in product selectivity Partial Catalyst Deactivation: Sulfur may be selectively poisoning certain active sites, leading to a change in the reaction pathway and favoring the formation of different products.1. Reaction Condition Optimization: Adjusting reaction parameters such as temperature, pressure, or reactant concentrations may help to mitigate the effects of partial poisoning. 2. Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, switching to a catalyst known for its resistance to sulfur poisoning may be necessary. (See FAQs section).
No reaction initiation Complete Catalyst Deactivation: The concentration of sulfur compounds may be high enough to completely block all active sites on the catalyst surface.1. Verify Sulfur Concentration: Quantify the amount of sulfur in your reaction system. 2. Increase Catalyst Loading: In some cases, a higher catalyst loading might overcome the poisoning effect, but this is often not a cost-effective solution. 3. Thoroughly Clean Reactor: Ensure the reaction vessel is free from any residual sulfur from previous experiments.
Inconsistent results between batches Variable Sulfur Content in Reagents: The concentration of sulfur impurities may vary between different lots of starting materials or solvents.1. Standardize Reagent Purity: Use reagents with certified low sulfur content. 2. Implement Quality Control: Routinely test incoming materials for sulfur impurities.

Frequently Asked Questions (FAQs)

1. What are the common mechanisms of catalyst deactivation by sulfur?

There are three primary mechanisms of catalyst deactivation by sulfur-containing compounds:

  • Poisoning: This is the most common mechanism and involves the strong chemical adsorption (chemisorption) of sulfur compounds onto the active metal sites of the catalyst.[1] This blocks the sites and prevents reactant molecules from accessing them.

  • Fouling: This occurs when sulfur compounds lead to the formation of deposits, such as coke, on the catalyst surface, physically blocking the active sites and pores.

  • Thermal Degradation: In some cases, the presence of sulfur can lower the thermal stability of the catalyst, leading to sintering (agglomeration of metal particles) at lower temperatures than expected.

2. Is sulfur poisoning of a catalyst reversible or permanent?

The reversibility of sulfur poisoning depends on the specific catalyst, the nature of the sulfur compound, and the reaction conditions.[1]

  • Reversible (Temporary) Poisoning: In some cases, particularly at higher temperatures, the sulfur species may be weakly adsorbed and can be removed by thermal treatment or by flowing a sulfur-free feed over the catalyst.

  • Irreversible (Permanent) Poisoning: At lower temperatures, sulfur can form very stable chemical bonds with the metal active sites, leading to irreversible deactivation.[1] In such cases, a more aggressive regeneration procedure or complete catalyst replacement is necessary.

3. Which catalysts are most susceptible to sulfur poisoning?

Precious metal catalysts are particularly vulnerable to sulfur poisoning. These include:

  • Palladium (Pd)[3][4]

  • Platinum (Pt)[3]

  • Nickel (Ni)[1]

  • Rhodium (Rh)

  • Ruthenium (Ru)

4. Are there sulfur-tolerant catalysts available?

Yes, research has led to the development of catalysts with improved resistance to sulfur poisoning. Some strategies include:

  • Bimetallic Catalysts: Combining a primary catalytic metal with a second metal can alter the electronic properties and reduce the affinity for sulfur.

  • Metal Sulfide Catalysts: In some applications, catalysts based on metal sulfides (e.g., molybdenum sulfide) are inherently resistant to sulfur poisoning.

  • Catalyst Supports: The choice of support material can also influence sulfur tolerance. For example, ceria-based supports can trap sulfur species, protecting the active metal.

5. How does sulfur poisoning impact reactions in drug development and pharmaceutical synthesis?

In drug development, sulfur-containing functional groups are common in active pharmaceutical ingredients (APIs). This presents challenges in catalytic reactions such as:

  • Hydrogenation: The presence of sulfur in a molecule can poison the palladium or platinum catalysts commonly used for hydrogenation reactions.[2]

  • Cross-Coupling Reactions: In reactions like Suzuki or Heck couplings, sulfur-containing substrates can deactivate the palladium catalyst, leading to low yields and incomplete conversions.[5] However, the use of specific ligands can sometimes mitigate these effects.[5]

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize key quantitative data related to the impact of sulfur on catalyst performance and the conditions for regeneration.

Table 1: Effect of H₂S Concentration on Ni-based Catalyst Activity in CO₂ Methanation [6][7]

H₂S Concentration (ppm)Temperature for Significant Activity Decrease (°C)
0No significant decrease in the tested range
25-100240

Table 2: Regeneration Conditions and Activity Recovery for Various Catalysts

CatalystPoisoning ConditionsRegeneration MethodRegeneration Temperature (°C)Activity RecoveryReference
Ni-Ce-Zr100 ppm H₂SH₂ heat treatment350~76%[6]
Pd/Al₂O₃SO₂ exposureReductive atmosphere400Almost full recovery (short-lived)[8]
Pd/Al₂O₃SO₂ exposureReductive atmosphere550No significant improvement over 400°C[8]
Ni catalystH₂S in feedOxygen treatment-~13% (with Co promoter)[9][10]
Cu-SAPO-34SO₂ poisoningThermal< 550~80%[11]
Ni-based biogas reforming catalystH₂S in feedHigh-temperature sulfur-free treatment700Not regenerable[12]
Ni-based biogas reforming catalystH₂S in feedHigh-temperature sulfur-free treatment800-900Regenerable[12]

Experimental Protocols

Protocol 1: General Thermal Regeneration of a Sulfur-Poisoned Catalyst

This protocol describes a general procedure for the thermal regeneration of a catalyst that has been deactivated by sulfur compounds. The specific temperatures and gas compositions should be optimized for the particular catalyst and reactor system.

  • System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen, argon) at the reaction temperature for 30-60 minutes to remove any adsorbed reactants and byproducts.

  • Ramp to Regeneration Temperature: While maintaining the inert gas flow, ramp the temperature of the reactor to the desired regeneration temperature. This temperature is typically in the range of 400-700°C, but should be below the temperature at which the catalyst sinters.

  • Regeneration Gas Introduction: Once the regeneration temperature is stable, switch the gas flow from inert gas to the regeneration gas. Common regeneration atmospheres include:

    • Oxidative Regeneration: A dilute stream of oxygen (e.g., 1-5% O₂ in N₂) can be used to burn off sulfur and coke deposits. Caution should be exercised to avoid temperature excursions due to exothermic reactions.

    • Reductive Regeneration: A stream of hydrogen (e.g., 5-10% H₂ in N₂) can be used to reduce sulfated species.

    • Steam Regeneration: Passing steam over the catalyst bed at high temperatures can also be effective.

  • Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature under the flow of the regeneration gas for a predetermined period, typically 1-4 hours. The off-gas can be monitored by mass spectrometry or other analytical techniques to determine the completion of sulfur removal.

  • Cool Down: After the regeneration period, switch the gas flow back to an inert gas and cool the reactor down to the desired reaction temperature.

  • Re-introduction of Reactants: Once the reactor has reached the target temperature, the flow of reactants can be re-initiated.

Protocol 2: In-situ NH₃ Regeneration of a Pt/Al₂O₃ Catalyst [13][14]

This protocol is specifically for the regeneration of platinum-on-alumina catalysts using ammonia.

  • Poisoning and Purging: After the catalytic run with sulfur-containing reactants, stop the reactant flow and purge the system with an inert gas at 200°C.

  • Ammonia Exposure: Introduce a flow of ammonia (NH₃) over the catalyst bed at 200°C. This leads to the formation of surface ammonium sulfates and bisulfates.

  • Temperature Ramp: Initiate a temperature ramp, for example, to 350°C, in the presence of the NH₃ flow. During this ramp, the ammonium sulfate species decompose, releasing NH₃ and SO₂ and regenerating the active sites.

  • System Purge and Restart: After the regeneration is complete, purge the system with an inert gas to remove any remaining ammonia and SO₂ before re-introducing the reactants for the next catalytic run.

Visualizations

Below are diagrams illustrating key concepts related to catalyst deactivation and regeneration.

DeactivationMechanisms cluster_0 Sulfur Compound cluster_1 Catalyst Surface cluster_2 Deactivation Pathways Sulfur Sulfur-containing molecule (e.g., Thiol) Poisoning Poisoning (Chemisorption) Sulfur->Poisoning Strong Adsorption Fouling Fouling (Coke Formation) Sulfur->Fouling Promotes Coking Degradation Thermal Degradation (Sintering) Sulfur->Degradation Lowers Sintering Temp. ActiveSite Active Metal Site Poisoning->ActiveSite Blocks Site Fouling->ActiveSite Blocks Site Degradation->ActiveSite Reduces Surface Area

Catalyst deactivation pathways by sulfur compounds.

RegenerationWorkflow Start Deactivated Catalyst Purge Purge with Inert Gas Start->Purge Heat Ramp to Regeneration Temperature Purge->Heat RegenGas Introduce Regeneration Gas (Oxidative/Reductive/Steam) Heat->RegenGas Hold Hold at Temperature RegenGas->Hold Cool Cool Down in Inert Gas Hold->Cool End Regenerated Catalyst Cool->End

A general workflow for the thermal regeneration of a catalyst.

References

Technical Support Center: Managing Protodeborylation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing protodeborylation of boronic acids in Suzuki-Miyaura cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, troubleshoot, and mitigate this common and yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation?

Protodeborylation (or protodeboronation) is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] This is the most significant undesired side reaction in Suzuki-Miyaura coupling, as it consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product.[2]

Q2: How can I identify if protodeborylation is occurring in my reaction?

You can identify protodeborylation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator is the presence of a significant byproduct that corresponds to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). This will be accompanied by a lower-than-expected yield of your desired biaryl product and potentially unreacted aryl halide.

Q3: What are the primary factors that cause protodeborylation?

Protodeborylation is highly dependent on several factors, with the reaction's pH being a critical variable.[1][2] Both acid-catalyzed and base-catalyzed mechanisms exist.[1][3] Key contributing factors include:

  • Substrate Structure: Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are highly susceptible.[4][5][6][7]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate the process.[8]

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeborylation. The reaction is often accelerated under basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[6][9][10]

  • Ligand Choice: Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeborylation.[11][12]

Q4: Are boronic esters, like pinacol esters, immune to protodeborylation?

No, they are not immune, but they are generally more stable. Boronic esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), function via a "slow-release" mechanism.[1][13][14] They protect the boronic acid from the reaction conditions and slowly hydrolyze to release the free boronic acid for the catalytic cycle. This keeps the instantaneous concentration of the vulnerable boronic acid low, thus minimizing the rate of side reactions like protodeborylation.[1][14] However, the stability benefit is not universal and depends on the specific ester and reaction conditions.[15]

Troubleshooting Guide

Problem: My reaction yield is very low, and my primary byproduct is the simple arene (Ar-H) from my boronic acid.

This is a classic sign of significant protodeborylation. The desired Suzuki coupling is not occurring as efficiently as the undesired C-B bond cleavage.

  • Possible Cause 1: Substrate Instability. Your boronic acid, particularly if it's a heteroaromatic or highly electron-deficient species, may be inherently unstable under the reaction conditions.

    • Solution: Switch to a more stable boronic acid derivative. Using a pinacol boronate ester, MIDA boronate, or a potassium trifluoroborate salt can protect the C-B bond.[1][4] These act as slow-release sources, keeping the concentration of the reactive free boronic acid low.[14]

  • Possible Cause 2: Inefficient Catalyst Turnover. If the Suzuki catalytic cycle is slow, the boronic acid is exposed to the harsh reaction conditions for longer, allowing more time for protodeborylation to occur.

    • Solution: Increase the rate of the productive reaction. Use a more active catalyst system (e.g., a modern palladium pre-catalyst) to accelerate the Suzuki coupling, making it outcompete the protodeborylation side reaction.[1] Consider using Pd(0) sources like those from Buchwald pre-catalysts, which can reduce unwanted protodeborylation compared to Pd(II) sources.[12]

  • Possible Cause 3: Inappropriate Base or pH. The choice of base is critical. Strong bases in aqueous media can rapidly form the boronate species, which is often the key intermediate in base-catalyzed protodeborylation.[1][3]

    • Solution: Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger ones like sodium hydroxide (NaOH). Consider using anhydrous conditions with a base like cesium carbonate (Cs₂CO₃) and molecular sieves to minimize water, which acts as the proton source.[8]

  • Possible Cause 4: Ligand-Promoted Decomposition. While bulky ligands are often used to facilitate challenging couplings, they can paradoxically promote protodeborylation.[11][12]

    • Solution: If using a very bulky phosphine ligand, try switching to a less sterically hindered one. There is a known correlation between the ligand's "buried volume" and the extent of protodeborylation.[11]

Data Presentation: Impact of Reaction Parameters

The following tables summarize key data regarding factors that influence protodeborylation.

Table 1: General Effect of Reaction Parameters on Protodeborylation

ParameterCondition Favoring ProtodeborylationRecommended Action to Minimize Protodeborylation
Boronic Acid Free Boronic Acid, esp. HeteroaromaticUse Pinacol Ester, MIDA Ester, or Trifluoroborate Salt[1][4]
Base Strong, aqueous bases (e.g., NaOH)Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃)[16]
Solvent Protic, aqueous solventsUse anhydrous solvents (e.g., Toluene, 2-MeTHF) with sieves[8]
Temperature High temperaturesUse a more active catalyst that operates at a lower temperature[8]
Ligand Very bulky phosphines (>33% buried volume)Select less sterically demanding ligands[12]
Catalyst Slow or inefficient catalyst systemUse a highly active Pd(0) pre-catalyst for rapid turnover[1][12]

Table 2: Relative Stability of Common Boron Reagents

Boron ReagentStructureGeneral Stability to ProtodeborylationKey Feature
Boronic AcidR-B(OH)₂Variable, often low (substrate dependent)The active species in transmetalation.
Boroxine(RBO)₃LowAnhydride of boronic acid, readily hydrolyzes.
Pinacol BoronateR-B(pin)GoodCommon "slow-release" protecting group.[4]
MIDA BoronateR-B(MIDA)ExcellentVery stable; requires specific conditions for slow release.[1]
Trifluoroborate Salt[R-BF₃]KVery GoodHighly stable crystalline solids, release boronic acid in situ.[5]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and recommended procedures for managing protodeborylation.

Caption: Competing pathways: The desired Suzuki cycle versus the undesired protodeborylation side reaction.

Troubleshooting_Flowchart start Low Yield & High Ar-H Byproduct Detected q1 Is your boronic acid a heteroaromatic or highly electron-deficient species? start->q1 sol1 Switch to a more stable derivative: Pinacol Ester, MIDA Ester, or Trifluoroborate Salt. q1->sol1 Yes q2 Are you using a strong, aqueous base (e.g., NaOH)? q1->q2 No a1_yes YES a1_no NO sol1->q2 sol2 Screen weaker bases (K3PO4, K2CO3) or use anhydrous conditions (Cs2CO3, molecular sieves). q2->sol2 Yes q3 Is the reaction sluggish or requiring high temperature and long reaction times? q2->q3 No a2_yes YES a2_no NO sol2->q3 sol3 Use a more active catalyst system (e.g., modern Pd pre-catalyst) to accelerate the main reaction. q3->sol3 Yes end Re-evaluate other parameters (ligand choice, solvent, purity). q3->end No a3_yes YES a3_no NO sol3->end

Caption: A troubleshooting flowchart for diagnosing and solving protodeborylation issues.

Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup prep_desc Use anhydrous solvent. Use stable boronic ester if possible. Weigh reagents in a glovebox or under Ar/N2. prep->prep_desc addition 3. Reagent Addition Sequence setup->addition setup_desc Use a Schlenk flask or sealed vial. Degas the solvent via sparging or freeze-pump-thaw cycles. setup->setup_desc reaction 4. Reaction Monitoring addition->reaction addition_desc Add solid reagents first: Aryl halide, boron reagent, base, and catalyst/ligand. Add degassed solvent last via syringe. addition->addition_desc workup 5. Workup & Analysis reaction->workup reaction_desc Heat to the lowest effective temperature. Monitor by TLC or LC-MS to avoid excessively long reaction times. reaction->reaction_desc workup_desc Quench, extract the product, and analyze the crude mixture to quantify yield and byproduct formation. workup->workup_desc

Caption: A recommended experimental workflow to minimize protodeborylation in Suzuki reactions.

Key Experimental Protocol: Robust Suzuki-Miyaura Coupling

This protocol is designed as a starting point to minimize protodeborylation for sensitive substrates. Optimization may be required for specific cases.

1. Reagents and Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid Ester (e.g., Pinacol Ester) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligand, or a Buchwald pre-catalyst) (0.5-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF) (0.1-0.2 M concentration)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

2. Reaction Setup:

  • Dry the reaction vessel (Schlenk flask) under high vacuum with gentle heating and allow it to cool under an inert atmosphere.

  • If not using a glovebox, charge the flask with the aryl halide, boronic acid ester, and base.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add the palladium pre-catalyst and any additional ligand under a positive flow of inert gas.

  • Prepare the solvent by degassing it for 15-30 minutes with argon or nitrogen sparging, or by using three freeze-pump-thaw cycles.

3. Procedure:

  • Using a syringe, add the required volume of degassed anhydrous solvent to the flask containing the solid reagents.

  • Begin vigorous stirring.

  • Place the flask in a preheated oil bath set to the desired temperature (start with milder conditions, e.g., 60-80 °C, and increase only if necessary).

  • Monitor the reaction's progress by taking small aliquots (under inert atmosphere) at regular intervals (e.g., every 30-60 minutes) and analyzing by TLC or LC-MS.

  • Once the starting aryl halide is consumed or the reaction stalls, remove the flask from the heat source and allow it to cool to room temperature.

4. Workup and Analysis:

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or LC-MS to determine the ratio of the desired product to the protodeborylated byproduct before purification.

References

Effect of inert atmosphere on Potassium 4-bromobenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium 4-bromobenzenesulfonate in cross-coupling reactions. The following information is designed to address common issues encountered during experimentation, with a focus on the impact of atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere strictly necessary for reactions involving this compound?

A1: Yes, for most standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, maintaining an inert atmosphere by using a gas like argon or nitrogen is highly recommended.[1][2] The active catalyst in these reactions is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[1] This oxidation can deactivate the catalyst, leading to lower yields or complete reaction failure. While some modern, specialized catalyst systems are designed to be air-stable, standard protocols typically require the exclusion of oxygen for reliable and reproducible results.[3]

Q2: What are the visible signs of catalyst decomposition due to the presence of oxygen?

A2: A common indicator of palladium catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black".[4] This indicates that the soluble, active Pd(0) catalyst has been oxidized and has then aggregated into an inactive form. If you observe the reaction mixture turning black shortly after the addition of the palladium catalyst, it is a strong indication that your inert atmosphere technique may be insufficient.

Q3: Can running the reaction under air provide any benefits?

A3: In some very specific and non-standard palladium-catalyzed reactions, molecular oxygen can act as a co-catalyst or an oxidant in the catalytic cycle. However, for typical Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, exposure to air is generally detrimental. It is crucial to follow the specific requirements of the chosen catalytic system, as deviating from established protocols can lead to unexpected and undesirable outcomes.

Q4: How does the electron-withdrawing nature of the sulfonate group on this compound affect its reactivity?

A4: The bromobenzenesulfonate moiety is considered an electron-deficient aryl electrophile. In Suzuki-Miyaura couplings, electron-deficient halides can sometimes facilitate the reaction.[4] However, aryl sulfonates, in general, are less reactive than the corresponding aryl halides (iodides, bromides). This means that more forcing reaction conditions (e.g., higher temperatures, more active catalysts) may be necessary to achieve good conversion. The electron-withdrawing nature of the sulfonate can also impact the stability of intermediates in the catalytic cycle.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivation: The Pd(0) catalyst has been oxidized by atmospheric oxygen.[1][2]- Ensure all solvents are properly degassed before use. - Purge the reaction flask thoroughly with an inert gas (argon or nitrogen) before adding reagents. - Maintain a positive pressure of inert gas throughout the reaction. - Use fresh, high-quality catalyst and ligands.
2. Inefficient Oxidative Addition: The C-Br or C-S bond of the sulfonate is not being effectively cleaved by the palladium catalyst.- Screen different palladium catalysts and phosphine ligands. Sterically hindered and electron-rich ligands often improve the efficiency of oxidative addition for less reactive substrates. - Increase the reaction temperature, but monitor for substrate or product decomposition.
3. Issues with the Coupling Partner: The boronic acid (in Suzuki coupling) or amine (in Buchwald-Hartwig) is unstable or unreactive under the reaction conditions.- For Suzuki reactions, ensure the boronic acid is of high purity and consider using potassium trifluoroborate salts for enhanced stability.[3] - For Buchwald-Hartwig reactions, ensure the amine is not sterically hindered to a degree that it prevents coupling.
Formation of Side Products (e.g., Homocoupling) 1. Presence of an Oxidant (Oxygen): Oxygen can promote the homocoupling of the boronic acid partner in Suzuki reactions.[2]- Improve the degassing and inert atmosphere technique as described above.
2. Catalyst Decomposition: Decomposed palladium catalyst can sometimes promote side reactions.- Re-evaluate the catalyst system and reaction conditions to ensure catalyst stability throughout the reaction.
Inconsistent Results 1. Variable Atmospheric Conditions: Minor variations in the amount of oxygen present can lead to inconsistent catalyst activity and, therefore, variable yields.- Standardize the procedure for degassing solvents and purging the reaction vessel to ensure reproducibility.
2. Reagent Quality: The quality and purity of this compound, the coupling partner, catalyst, and base can all impact the outcome.- Use reagents from reliable sources and purify them if necessary. Ensure bases are finely powdered for better mixing.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.

  • Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand) and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add this compound (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) to an oven-dried reaction vessel.

  • Reagent Addition: Add a degassed aprotic solvent (e.g., toluene, dioxane) followed by the amine coupling partner (1.1-1.3 equiv.).

  • Reaction: Seal the vessel and heat to the required temperature (often between 80-120 °C). Monitor the reaction progress.

  • Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is then purified by column chromatography or crystallization.

Visualizations

Experimental_Workflow General Workflow for Cross-Coupling Reactions reagents 1. Add Solid Reagents (this compound, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst System (Palladium Source + Ligand) solvent->catalyst reaction 5. Heat and Stir (Monitor Progress) catalyst->reaction workup 6. Quench and Extract reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition (Ar-Br) oxygen O2 (Deactivation) pd0->oxygen transmetalation_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product center

References

Technical Support Center: Purification of Biaryl Products from Sulfonate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of biaryl products synthesized from sulfonate precursors via cross-coupling reactions.

Troubleshooting Guide

This guide addresses common purification issues in a question-and-answer format, offering specific solutions and preventative measures.

Issue 1: High Levels of Residual Palladium in the Final Product

Question: My biaryl product is contaminated with residual palladium catalyst after column chromatography. How can I reduce the palladium levels to meet regulatory requirements (e.g., <10 ppm for APIs)?

Answer: Residual palladium is a common issue in cross-coupling reactions. While column chromatography can reduce palladium levels, it is often insufficient.[1][2][3] A subsequent metal scavenging step is highly effective.[1][2][3]

Recommended Solutions:

  • Use of Solid-Supported Scavengers: Thiol-based scavengers, such as Biotage® MP-TMT, are highly effective at binding palladium.[4][5] A typical protocol involves stirring the crude product with the scavenger in a suitable solvent, followed by simple filtration.

  • Cysteine-Based Scavengers: N-acetyl-L-cysteine can be used to deactivate and precipitate palladium species, which can then be removed by filtration.[6]

  • Activated Carbon: While a traditional method, activated charcoal can be effective but may lead to loss of the desired product.[7]

Quantitative Data on Palladium Scavenging:

ScavengerInitial Pd (ppm)Final Pd (ppm)Reference
Biotage® MP-TMT33,000<200[4]
Biotage® MP-TMT500-800<10[4]
N-acetyl-L-cysteine223920[7]
PhosphonicS SPM32105 mg in 50 mL>99.5% removal[8]

Experimental Protocol: Palladium Scavenging with Biotage® MP-TMT

  • Dissolve the Crude Product: Dissolve the crude biaryl product in a suitable organic solvent (e.g., DCM, Toluene).

  • Add Scavenger: Add 4-5 equivalents of Biotage® MP-TMT resin relative to the initial amount of palladium catalyst used in the reaction.[4][5]

  • Stir: Stir the mixture at room temperature. Reaction time can be optimized, but overnight stirring is often effective.[4]

  • Filter: Filter the mixture to remove the resin now bound with palladium.

  • Concentrate: Concentrate the filtrate to obtain the purified biaryl product.

  • Analysis: Analyze the palladium content using ICP-MS to confirm removal to the desired level.[1]

Issue 2: Co-elution of the Biaryl Product with Homocoupled Byproducts

Question: During column chromatography, my desired biaryl product co-elutes with a significant impurity, which I suspect is a homocoupled byproduct of the starting materials. How can I separate them?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura and other cross-coupling reactions, leading to dimeric byproducts (e.g., Ar-Ar from Ar-B(OH)₂) that often have similar polarity to the desired biaryl product, making chromatographic separation challenging.[9][10]

Troubleshooting Strategies:

  • Optimize Chromatography:

    • Solvent System: Meticulously screen different solvent systems. A small change in the polarity of the eluent can sometimes resolve the compounds. Aim for a difference in Rf values (ΔRf) of at least 0.1.[11]

    • Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Recrystallization: If the biaryl product is a solid, recrystallization can be a highly effective method for purification, as the crystal lattice of the desired product will tend to exclude the impurity.[12][13][14]

  • Chemical Derivatization: If the product and byproduct have different functional groups, you can selectively react one to alter its polarity. For example, if your biaryl has a carboxylic acid and the byproduct does not, you can convert the acid to a more non-polar methyl ester for easier separation, followed by hydrolysis to regenerate the acid.[15]

Experimental Protocol: Recrystallization of a Biaryl Product

  • Solvent Selection: Choose a solvent or solvent pair in which the biaryl product is highly soluble at high temperatures but poorly soluble at low temperatures.[16] The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimum amount of the boiling solvent.[12][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.[17] Subsequently, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12][13]

  • Drying: Dry the purified crystals.

Issue 3: Difficulty Purifying Biaryl Products with Acidic or Basic Functional Groups

Question: My biaryl product contains a carboxylic acid, and I'm having trouble separating it from the unreacted boronic acid starting material using standard silica gel chromatography and basic washes. What should I do?

Answer: Purifying compounds with acidic or basic functional groups can be challenging. Basic washes are not suitable for acidic products, and both acidic products and boronic acids can streak on silica gel, leading to poor separation.[15]

Purification Strategies:

  • Modified Chromatography:

    • Acidic Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This can suppress the ionization of the acidic compounds, reducing their interaction with the silica and leading to better peak shapes and separation.[15]

    • Reverse-Phase Chromatography: Use a reverse-phase (e.g., C18) column where polar compounds elute first.

  • Extraction with pH Control: Carefully adjust the pH of the aqueous phase during workup. For an acidic product, you might be able to find a pH at which your product is deprotonated and soluble in the aqueous phase, while the less acidic boronic acid remains in the organic phase. This requires careful control and knowledge of the pKa values.

  • Recrystallization: As mentioned previously, recrystallization is a powerful technique if your product is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing biaryls from sulfonate precursors? A1: The most common impurities include:

  • Residual Catalyst: Palladium or other transition metals used in the coupling reaction.[1][7]

  • Unreacted Starting Materials: Aryl sulfonates and the coupling partner (e.g., aryl boronic acid).

  • Homocoupled Byproducts: Dimers of the starting materials (e.g., from the coupling of two boronic acid molecules).[9][10]

  • Side-Reaction Products: For example, protodeborylation of the boronic acid can occur.[10]

Q2: How can I prevent the formation of homocoupled byproducts? A2: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[10] To minimize this side reaction:

  • Degas your reaction mixture: Thoroughly degas your solvents and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Use a Pd(0) source: While many reactions use stable Pd(II) pre-catalysts that are reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[10]

  • Optimize Reaction Conditions: Adjusting the base, solvent, and temperature can also influence the rate of homocoupling versus the desired cross-coupling.

Q3: My reaction mixture formed an emulsion during aqueous workup. How can I break it? A3: Emulsions can be broken by:

  • Adding a small amount of brine (saturated NaCl solution).

  • Filtering the entire mixture through a pad of Celite.

  • Allowing the mixture to stand for an extended period.

  • Gently warming the mixture.

Q4: What is a good starting point for a solvent system in column chromatography for biaryl compounds? A4: Biaryl compounds are typically non-polar to moderately polar. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[18][19][20] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation with TLC.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Primary Purification Purity_Check Purity Check (NMR, LC-MS) Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Scavenging Palladium Scavenging Pd_Analysis Pd Analysis (ICP-MS) Scavenging->Pd_Analysis Purity_Check->Recrystallization Other Impurities Purity_Check->Scavenging High Pd Levels Pure_Product Pure Biaryl Product Purity_Check->Pure_Product High Purity Pd_Analysis->Pure_Product Pd < 10 ppm

Caption: General purification workflow for biaryl products.

Troubleshooting_Coelution cluster_options Purification Options cluster_chrom_details Chromatography Details Start Product and Impurity Co-elute on Silica Gel Opt_Chrom Optimize Chromatography Start->Opt_Chrom Opt_Recrys Attempt Recrystallization Start->Opt_Recrys Opt_Deriv Chemical Derivatization Start->Opt_Deriv Change_Solvent Change Solvent System (e.g., add acid/base modifier) Opt_Chrom->Change_Solvent Change_Stationary Change Stationary Phase (e.g., Alumina, C18) Opt_Chrom->Change_Stationary Result_Success Successful Separation Opt_Recrys->Result_Success Result_Fail Separation Fails Opt_Recrys->Result_Fail Opt_Deriv->Result_Success Opt_Deriv->Result_Fail Change_Solvent->Result_Success Change_Solvent->Result_Fail Change_Stationary->Result_Success Change_Stationary->Result_Fail

Caption: Troubleshooting guide for co-eluting compounds.

Select_Purification_Method Start Crude Product Obtained Method_Chrom Column Chromatography Start->Method_Chrom Is_Solid Is the product a solid? Is_Pd_High Is Pd > 10 ppm? Is_Solid->Is_Pd_High No Method_Recrys Recrystallization Is_Solid->Method_Recrys Yes Is_Pure Is purity > 95%? Is_Pd_High->Is_Pure No Method_Scavenge Metal Scavenging Is_Pd_High->Method_Scavenge Yes Is_Pure->Method_Chrom No, re-purify Final_Product Final Product Is_Pure->Final_Product Yes Method_Chrom->Is_Solid Method_Recrys->Is_Pd_High Method_Scavenge->Is_Pure

Caption: Logic for selecting a purification method.

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: Potassium 4-bromobenzenesulfonate versus Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of coupling partners in Suzuki reactions is a critical decision that impacts yield, reaction conditions, and overall efficiency. This guide provides a comprehensive comparison of potassium 4-bromobenzenesulfonate and a range of aryl bromides in palladium-catalyzed Suzuki coupling, supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable versatility. The choice of the electrophilic partner, typically an organohalide, is a key determinant of the reaction's success. While aryl bromides are workhorse substrates in this reaction, the use of alternative leaving groups, such as sulfonates, has gained traction. This guide focuses on a direct comparison of this compound with various aryl bromides to elucidate their relative performance in Suzuki coupling reactions.

The Underlying Chemistry: A Tale of Two Leaving Groups

The efficacy of an electrophile in the Suzuki coupling is largely dictated by its ability to undergo oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] The general reactivity trend for aryl halides is I > Br > Cl, a reflection of the decreasing bond dissociation energy of the carbon-halogen bond.[1]

Aryl sulfonates, such as triflates (OTf), tosylates (OTs), and in our case, 4-bromobenzenesulfonates, present an alternative to halides. Their reactivity is comparable to or slightly less than that of aryl bromides.[1] The electron-withdrawing nature of the sulfonate group can facilitate the oxidative addition step.

The general mechanism of the Suzuki coupling reaction is depicted below:

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)Ln-Ar' Transmetal->ArPdArB BoronWaste Boron Byproduct Transmetal->BoronWaste Forms RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Forms ArylHalide Aryl Halide/Sulfonate (Ar-X) ArylHalide->OxAdd Enters Cycle Organoboron Organoboron (Ar'-B(OR)2) Organoboron->Transmetal Enters Cycle Base Base Base->Transmetal Activates Substrate_Selection start Start: Need for Suzuki Coupling check_bromide Is the corresponding aryl bromide readily available and affordable? start->check_bromide use_bromide Use Aryl Bromide check_bromide->use_bromide Yes consider_sulfonate Consider Potassium 4-bromobenzenesulfonate check_bromide->consider_sulfonate No check_reactivity Is high reactivity and short reaction time critical? use_bromide->check_reactivity check_reactivity->consider_sulfonate No, other factors are more important end Proceed with Synthesis check_reactivity->end Yes optimize_sulfonate Optimize reaction conditions for sulfonate (e.g., catalyst, ligand, temperature) consider_sulfonate->optimize_sulfonate optimize_sulfonate->end

References

A Comparative Guide to Analytical Methods for Confirming Suzuki Coupling Product Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Rigorous confirmation of the resulting product's structure is a critical step in any synthetic workflow, particularly in the context of drug discovery and development where absolute certainty of a molecule's identity is paramount. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.

Comparison of Key Analytical Methods

The three principal techniques for the structural confirmation of Suzuki coupling products are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each offers distinct advantages and provides complementary information.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Detailed atomic connectivity, stereochemistry, and quantitative analysis.[3][4][5]Molecular weight, elemental composition, and fragmentation patterns.[6][7]Unambiguous 3D molecular structure and solid-state conformation.[8][9]
Sample Requirements ~1-10 mg, soluble in deuterated solventµg to ng scale, soluble and ionizableHigh-quality single crystal
Throughput Moderate (minutes to hours per sample)High (seconds to minutes per sample)Low (days to weeks per sample)
Quantitative Capability Excellent (qNMR for accurate yield and purity determination).[10]Generally semi-quantitative; can be quantitative with appropriate standards.Not a quantitative technique for reaction yield.
Strengths - Unrivaled for detailed structural elucidation of molecules in solution.[3][11] - Non-destructive.[10] - ¹⁹F NMR is highly effective for monitoring reactions involving fluorinated compounds.[3][12]- High sensitivity, ideal for detecting trace impurities and byproducts.[7][13][14] - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[6][[“]]- Provides the absolute, definitive structure of a molecule.[8][9]
Limitations - Lower sensitivity compared to MS.[7] - Complex spectra for large molecules or mixtures can be challenging to interpret.[11]- Provides limited information on stereochemistry and isomer differentiation. - Fragmentation can sometimes be complex to interpret.- Requires a suitable single crystal, which can be difficult or impossible to obtain.[8][16] - The determined structure is of the solid state, which may differ from the solution conformation.

Experimental Workflows

The selection and sequence of analytical methods for confirming a Suzuki coupling product will depend on the specific research goals, from routine reaction monitoring to definitive structural proof for regulatory submission.

Suzuki_Product_Analysis_Workflow cluster_reaction Suzuki Coupling Reaction cluster_monitoring Reaction Monitoring cluster_purification Work-up & Purification cluster_confirmation Structural Confirmation Reaction Aryl Halide + Organoboron -> Product TLC TLC Reaction->TLC in-situ sampling GC_MS_monitor GC-MS Reaction->GC_MS_monitor in-situ sampling NMR_monitor NMR (¹H, ¹⁹F) Reaction->NMR_monitor in-situ sampling Purification Extraction & Chromatography Reaction->Purification TLC->Reaction feedback GC_MS_monitor->Reaction feedback NMR_monitor->Reaction feedback NMR_confirm NMR (¹H, ¹³C, 2D) Purification->NMR_confirm MS_confirm High-Res MS (ESI, etc.) Purification->MS_confirm Xray X-ray Crystallography (if required) NMR_confirm->Xray for absolute proof MS_confirm->NMR_confirm complements

General workflow for Suzuki coupling product analysis.

Detailed Experimental Protocols

NMR Spectroscopic Analysis

NMR is the most powerful and commonly used technique for the unambiguous structural elucidation of organic molecules in solution.[3] Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing further confirmation of connectivity.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Suzuki coupling product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is appropriate for the sample's solubility and does not have signals that overlap with key product resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the expected product structure.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm atom connectivity.

Quantitative NMR (qNMR) for Yield Determination:

For accurate yield determination, a known amount of an internal standard is added to the reaction mixture. The yield can be calculated by comparing the integral of a product signal to the integral of a standard signal.[10]

qNMR_Workflow A Crude Reaction Mixture B Add Internal Standard (known concentration) A->B C Acquire ¹H or ¹⁹F NMR Spectrum B->C D Integrate Product and Standard Signals C->D E Calculate Yield D->E

Workflow for quantitative NMR (qNMR) analysis.
Mass Spectrometric Analysis

Mass spectrometry provides the molecular weight of the product, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure. GC-MS is particularly useful for analyzing volatile and thermally stable products.

Experimental Protocol for GC-MS:

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (or a crude reaction aliquot) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program to effectively separate the components of the reaction mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250-300 °C), and hold for a few minutes.

    • Set the MS to scan over a relevant mass range (e.g., m/z 50-500).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The components of the mixture will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the retention time of the product peak.

    • Examine the mass spectrum of the product peak to determine the molecular ion and fragmentation pattern. Compare this with the expected values for the desired product.

Experimental Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured m/z value with the calculated exact mass of the expected product. For HRMS, the measured mass should be within 5 ppm of the calculated mass.

X-ray Crystallographic Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While it is the "gold standard" for structural proof, obtaining suitable crystals can be a significant bottleneck.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Dissolve the highly purified Suzuki coupling product in a minimal amount of a suitable solvent.

    • Slowly introduce a less-soluble "anti-solvent" or allow for slow evaporation of the solvent. Other methods include slow cooling of a saturated solution.

    • The goal is to allow single crystals of sufficient size and quality to form over hours, days, or weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Structure Validation and Analysis:

    • Validate the final structure using established crystallographic metrics.

    • Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular structure.

Conclusion

The confirmation of a Suzuki coupling product's structure is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy provides the foundational information on atomic connectivity in solution, while mass spectrometry offers rapid confirmation of molecular weight and elemental composition with high sensitivity. For absolute structural proof, particularly for novel compounds or in regulated environments, X-ray crystallography remains the definitive method, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique and employing them strategically, researchers can confidently and efficiently characterize their synthesized molecules.

References

1H NMR analysis of biaryls synthesized from Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of biaryls synthesized from potassium 4-bromobenzenesulfonate and alternative starting materials, with a focus on their 1H NMR spectral data. Detailed experimental protocols and data visualization are included to support your research and development efforts.

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the creation of these carbon-carbon bonds. While aryl halides are common starting materials, the use of more readily available and water-soluble precursors like this compound offers a greener and potentially more cost-effective alternative. This guide delves into the 1H NMR analysis of biaryls, comparing the spectral characteristics of a biaryl sulfonate with those of biaryls synthesized from conventional precursors.

Comparative 1H NMR Data of Synthesized Biaryls

The following table summarizes the key 1H NMR spectral data for biaryls synthesized from different starting materials. The data for the biaryl sulfonate, the product of the reaction with this compound, is compared with unsubstituted biphenyl and other substituted biaryls. This allows for a clear understanding of the influence of the sulfonate group and other substituents on the chemical shifts of the aromatic protons.

CompoundStarting MaterialRing A Protons (ppm)Ring B Protons (ppm)Solvent
Potassium biphenyl-4-sulfonate This compoundH-2', H-6': ~7.7 ppm (d) H-3', H-5': ~7.5 ppm (t) H-4': ~7.4 ppm (t)H-2, H-6: ~7.9 ppm (d) H-3, H-5: ~7.6 ppm (d)D₂O
Biphenyl [1][2][3]BromobenzeneH-2', H-3', H-4', H-5', H-6': 7.34-7.60 (m)H-2, H-3, H-4, H-5, H-6: 7.34-7.60 (m)CDCl₃
4-Methoxybiphenyl [1]4-BromoanisoleH-2', H-6': 7.54 (d) H-3', H-5': 7.00 (d)H-2, H-6: 7.54 (d) H-3, H-4, H-5: 7.30-7.45 (m)CDCl₃
4-Methylbiphenyl [1]4-BromotolueneH-2', H-6': 7.49 (d) H-3', H-5': 7.25 (d)H-2, H-6: 7.59 (d) H-3, H-4, H-5: 7.33-7.46 (m)CDCl₃
4-Nitrobiphenyl [1]4-BromonitrobenzeneH-2', H-6': 7.72 (d) H-3', H-5': 8.29 (d)H-2, H-3, H-4, H-5, H-6: 7.45-7.55 (m)CDCl₃

Experimental Protocols

Detailed methodologies for the synthesis of biaryls via Suzuki-Miyaura coupling and their subsequent 1H NMR analysis are provided below.

Synthesis of Potassium Biphenyl-4-sulfonate

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.

  • The aqueous layer containing the potassium biphenyl-4-sulfonate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

1H NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized biaryl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for non-polar biaryls, D₂O for water-soluble salts like potassium biphenyl-4-sulfonate) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, if quantitative analysis is required. For D₂O, the residual solvent peak can be used as a reference.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and analysis process.

experimental_workflow cluster_synthesis Biaryl Synthesis (Suzuki-Miyaura Coupling) cluster_analysis 1H NMR Analysis start Starting Materials (this compound, Phenylboronic acid) reactants Reaction Mixture (Solvent, Base, Catalyst) start->reactants reaction Heating and Stirring reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Final Biaryl Product purification->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep Characterization acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis conclusion Structural Confirmation analysis->conclusion

Caption: Workflow for biaryl synthesis and 1H NMR analysis.

References

Verifying Success: A Comparative Guide to Mass Spectrometry for Cross-Coupling Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of new chemical entities through cross-coupling reactions is a critical step. Equally important is the robust verification of the reaction products. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

Mass spectrometry has emerged as a powerful and versatile tool for the analysis of cross-coupling reaction products, offering high sensitivity and throughput.[1] This guide will delve into the quantitative performance of various MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and compare them with traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The choice of analytical technique for the verification of cross-coupling products often depends on a balance of factors including sensitivity, speed, cost, and the type of information required. While NMR provides detailed structural information, MS techniques often excel in sensitivity and throughput, making them highly suitable for high-throughput screening and real-time reaction monitoring.[2][3]

Analytical TechniqueParameterPerformance CharacteristicsTypical Application for Cross-Coupling Analysis
Mass Spectrometry (MS)
Sensitivity High (picomole to femtomole range)[3]Detection of trace products and impurities.
Throughput High; techniques like DESI-MS can screen thousands of reactions per hour.[4][5][6][7][8]High-throughput screening of reaction conditions.
Analysis Time Fast; seconds to minutes per sample for direct techniques.Real-time reaction monitoring.
Quantitative Ability Can be quantitative with appropriate standards.Determining product yield and purity.
Structural Information Provides molecular weight and fragmentation patterns for structural clues.Confirmation of product identity.
Cost Instrument cost can be high, but per-sample cost can be low for high-throughput methods.
Nuclear Magnetic Resonance (NMR)
Sensitivity Lower than MS.Structural elucidation of major products.
Throughput Lower than MS.Detailed characterization of purified samples.
Analysis Time Slower; minutes to hours per sample.In-depth structural analysis.
Quantitative Ability Highly quantitative without the need for calibration curves for relative quantification.[2]Accurate determination of product-to-starting material ratios.
Structural Information Provides detailed information on molecular structure and connectivity.[2]Unambiguous structure determination.
Cost High instrument and maintenance costs.
High-Performance Liquid Chromatography (HPLC)
Sensitivity Moderate, depending on the detector (e.g., UV, DAD).Purity assessment and quantification of major components.
Throughput Moderate.Routine analysis of reaction mixtures.
Analysis Time Typically 5-30 minutes per sample.Monitoring reaction progress.
Quantitative Ability Highly quantitative with proper calibration.Accurate yield determination.
Structural Information Limited to retention time; coupling with MS (LC-MS) provides structural data.[9]Separation of isomers.
Cost Lower instrument cost compared to MS and NMR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for the analysis of cross-coupling products using GC-MS and LC-MS.

GC-MS Protocol for a Heck Coupling Reaction Product

This protocol is a general guideline for the analysis of a Heck coupling reaction mixture to verify the formation of the desired product and to identify potential byproducts.

1. Sample Preparation:

  • Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Dissolve a small amount of the crude residue in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane or hexane).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the product peak based on its retention time and mass spectrum.

  • Compare the experimental mass spectrum with a library spectrum (e.g., NIST) or with the expected fragmentation pattern of the target molecule.

  • Integrate the peak areas of the product and any remaining starting materials to estimate the conversion.

LC-MS Protocol for a Sonogashira Coupling Reaction Product

This protocol provides a general procedure for the verification of a Sonogashira coupling product using LC-MS.

1. Sample Preparation:

  • Work up the reaction mixture as described in the GC-MS protocol.

  • Dissolve a small amount of the crude product in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or negative ion mode, depending on the analyte.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Mass Range: m/z 100-1000.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated or deprotonated product molecule.

  • Confirm the identity of the product by its retention time and the observed mass-to-charge ratio.

  • Assess the purity of the product by integrating the peak area of the product relative to the total ion chromatogram.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for verifying cross-coupling products using mass spectrometry.

Verification_Workflow cluster_reaction Cross-Coupling Reaction cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Verification cluster_decision Outcome Reaction Perform Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction->Workup Dilution Dilution & Filtration Workup->Dilution MS_Analysis GC-MS or LC-MS Analysis Dilution->MS_Analysis Data_Acquisition Data Acquisition (TIC, Mass Spectra) MS_Analysis->Data_Acquisition Product_Identification Product Identification (Retention Time, m/z) Data_Acquisition->Product_Identification Purity_Assessment Purity Assessment (Peak Integration) Product_Identification->Purity_Assessment Verification_Success Product Verified Purity_Assessment->Verification_Success High Purity Further_Purification Further Purification/ Optimization Needed Purity_Assessment->Further_Purification Low Purity/ Byproducts Present

General workflow for cross-coupling product verification.

High_Throughput_Screening_Workflow cluster_library_prep Reaction Library Preparation cluster_reaction_spotting Automated Reaction & Spotting cluster_ht_ms_analysis High-Throughput MS Analysis cluster_data_analysis Data Analysis & Hit Identification cluster_follow_up Follow-up Array_Preparation Prepare Reactant Arrays (e.g., 384-well plate) Liquid_Handler Automated Liquid Handler (Mixes Reactants) Array_Preparation->Liquid_Handler Spotting Spot Reaction Mixtures onto MS Target Plate Liquid_Handler->Spotting DESI_MS DESI-MS or DART-MS Analysis Spotting->DESI_MS Ion_Imaging Generate Ion Images of Product Formation DESI_MS->Ion_Imaging Hit_Identification Identify Successful Reaction Conditions ('Hits') Ion_Imaging->Hit_Identification Scale_Up Scale-up & Further Characterization of Hits Hit_Identification->Scale_Up

High-throughput screening workflow for cross-coupling reactions.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Potassium 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Potassium 4-bromobenzenesulfonate, a compound utilized in various chemical syntheses.[1] This guide also briefly explores alternative analytical techniques, offering a comprehensive overview for selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

While HPLC is a predominant technique for purity analysis, other methods can also be employed. The following table summarizes the key aspects of various analytical approaches for the purity determination of organic salts like this compound.

Method Principle Advantages Disadvantages Typical Use Case
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Robust, reproducible, widely available, suitable for a broad range of organic molecules.[2]May show poor retention for highly polar compounds without appropriate mobile phase modifiers.[3]Routine purity testing and impurity profiling.
Mixed-Mode HPLC Utilizes both reversed-phase and ion-exchange retention mechanisms.Excellent retention and peak shape for polar and ionic compounds like sulfonates.[3][4]Method development can be more complex than RP-HPLC.Analysis of hydrophilic and charged analytes that are poorly retained by RP-HPLC.
Ion Chromatography (IC) Separation of ions and polar molecules based on their charge.Direct analysis of ionic species.[5]Not suitable for non-ionic impurities.Quantification of counter-ions (e.g., potassium) and ionic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds like sulfonic acid salts, which can add complexity.Analysis of volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.Highly specific, provides structural confirmation, can be a primary ratio method.[5]Lower sensitivity compared to HPLC, requires expensive instrumentation.Purity assessment and structural elucidation, especially for reference standards.
Titration Chemical reaction with a standardized solution to determine the concentration of the analyte.Simple, inexpensive, and accurate for assay determination.Lacks specificity for impurity profiling.Determining the overall salt content.

Detailed HPLC Protocol for Purity of this compound

This section details a recommended isocratic reversed-phase HPLC method for the routine purity analysis of this compound. This method is based on established principles for the analysis of related benzenesulfonate compounds.[2]

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 65:35 (v/v) mixture of 1% Triethylamine (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 220 nm[2]
Injection Volume 10 µL
Run Time 15 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 10 mL of triethylamine to 990 mL of HPLC-grade water.

    • Adjust the pH of the aqueous component to 3.0 using orthophosphoric acid.

    • Filter the aqueous and organic (acetonitrile) components separately through a 0.45 µm membrane filter.

    • Mix the filtered aqueous and organic components in a 65:35 ratio.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a substance using HPLC.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage reagent_prep Reagent & Mobile Phase Preparation sample_prep Sample & Standard Preparation system_prep HPLC System Equilibration reagent_prep->system_prep injection Sample/Standard Injection sample_prep->injection system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Conclusion

The choice of an analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. For routine quality control, the detailed RP-HPLC method provides a robust and reliable approach. However, for more complex samples or for orthogonal verification, techniques like mixed-mode HPLC, ion chromatography, or qNMR may be more suitable. This guide provides the foundational information for researchers to make informed decisions regarding the purity analysis of this important chemical intermediate.

References

A Comparative Guide to Palladium Catalysts for Aryl Sulfonate Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl sulfonates has emerged as a powerful tool in modern organic synthesis, offering a versatile alternative to the use of aryl halides. Aryl sulfonates, such as tosylates, mesylates, and triflates, are readily prepared from phenols, a large and inexpensive class of starting materials. This guide provides a comparative overview of various palladium catalyst systems for the coupling of aryl sulfonates, with a focus on experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of palladium source (precatalyst) and ligand is crucial for achieving high efficiency in the coupling of aryl sulfonates. The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl tosylates with arylboronic acids. This reaction is a widely used benchmark for catalyst activity.

Catalyst SystemAryl SulfonateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃4-Tolyl tosylatePhenylboronic acidK₃PO₄Dioxane1001295[1][2]
Pd₂(dba)₃ / SPhos4-Tolyl tosylatePhenylboronic acidK₃PO₄Toluene1001298[3]
[Pd(allyl)Cl]₂ / RuPhos4-Tolyl tosylatePhenylboronic acidK₃PO₄t-BuOH1001297[4]
Pd(OAc)₂ / CM-phos4-tert-Butylphenyl tosylatePhenylboronic acidK₃PO₄Dioxane1101894[2][5]
Pd(OAc)₂ / BrettPhos4-Tolyl mesylatePhenylboronic acidK₃PO₄t-AmOH1101296[3][6]
(η³-1-tBu-indenyl)Pd(XPhos)Cl1-Naphthyl sulfamate4-Methoxyphenylboronic acidK₃PO₄Dioxane1006>90[7][8]
NiCl₂(dppf) / Pd(OAc)₂p-Anisyl triflatePhenyl tosylateZn, LiBrDMA401275[9]

Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions may vary slightly.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl sulfonates.

General Procedure for Suzuki-Miyaura Coupling of Aryl Tosylates

To an oven-dried vial equipped with a magnetic stir bar is added the aryl tosylate (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The vial is evacuated and backfilled with argon. The palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., CM-phos, 0.04 mmol) are added, followed by the solvent (e.g., dioxane, 5 mL). The reaction mixture is then heated to the desired temperature (e.g., 110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.[2][5]

General Procedure for Buchwald-Hartwig Amination of Aryl Mesylates

In a glovebox, an oven-dried vial is charged with the aryl mesylate (1.0 mmol), the amine (1.2 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). The palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and ligand (e.g., BrettPhos, 0.02 mmol) are added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired N-aryl amine.[6]

Visualizing the Process and Key Influences

To better understand the experimental process and the factors influencing the outcome of aryl sulfonate coupling, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents Weigh Aryl Sulfonate, Coupling Partner, & Base assembly Assemble Reaction Vessel (Vial, Stir Bar) reagents->assembly atmosphere Inert Atmosphere (Evacuate & Backfill with Ar/N2) assembly->atmosphere catalyst_add Add Pd Precatalyst & Ligand atmosphere->catalyst_add solvent_add Add Solvent catalyst_add->solvent_add heating Heat to Reaction Temperature solvent_add->heating quench Cool & Quench Reaction heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for palladium-catalyzed aryl sulfonate coupling.

influencing_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions catalyst Catalyst Performance pd_source Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->catalyst ligand Ligand (e.g., Phosphines, NHCs) ligand->catalyst sulfonate Aryl Sulfonate (TfO > TsO > MsO) sulfonate->catalyst nucleophile Nucleophile (Boronic Acid, Amine, etc.) nucleophile->catalyst base Base (e.g., K₃PO₄, NaOt-Bu) base->catalyst solvent Solvent (e.g., Dioxane, Toluene) solvent->catalyst temperature Temperature temperature->catalyst

Caption: Key factors influencing the efficiency of palladium-catalyzed aryl sulfonate coupling.

References

Validating the Structure of Novel Compounds Synthesized with Potassium 4-bromobenzenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and development. When employing reagents such as Potassium 4-bromobenzenesulfonate in the synthesis of new chemical entities, rigorous validation of the resulting molecular structure is paramount. This guide provides a comparative overview of the essential analytical techniques for structural determination, supported by experimental data and detailed protocols. Furthermore, it explores alternative synthetic strategies to highlight the context of performance and applicability.

The 4-bromobenzenesulfonyl moiety, introduced through reagents like this compound or its more reactive counterpart, 4-bromobenzenesulfonyl chloride, is a valuable functional group in medicinal chemistry and materials science.[1] Its presence in a molecule can influence physicochemical properties and provides a handle for further synthetic transformations, such as cross-coupling reactions.[2] The unambiguous confirmation of its incorporation and the overall molecular architecture is critical. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical technique for structure validation depends on the nature of the compound, the information required, and the availability of instrumentation. Below is a comparative summary of the most common methods for characterizing compounds containing the 4-bromobenzenesulfonyl group.

Analytical Technique Information Provided Sample Requirements Strengths Limitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in a deuterated solvent.[3]Non-destructive, provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules, may not provide absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.Micrograms to nanograms of sample.High sensitivity, provides exact molecular weight. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio) which aids in identification.[2][4]Does not provide information on stereochemistry or connectivity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.A single, high-quality crystal (typically >0.1 mm in all dimensions).[5]Provides the definitive, unambiguous molecular structure.[6]Obtaining suitable crystals can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation.

Experimental Data for a Novel Bis-4-bromobenzene Sulfonate Compound

To illustrate the application of these techniques, consider the synthesis and characterization of a novel bis-4-bromobenzene sulfonate compound: ((1E,1′E)-(1,4-phenylenebis(azanylylidene))bis(methanylylidene))bis(4,1-phenylene) bis(4-bromobenzenesulfonate).[7]

Synthesis: This compound was synthesized by heating 4-formylphenyl 4-bromobenzenesulfonate and benzene-1,4-diamine at 160–170 °C for 2 hours. The resulting solid was purified by recrystallization.[7]

NMR Spectroscopic Data

The structure of the synthesized compound was confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
8.55 (s, 2H, CH=N)162.1 (C=N)
7.95 (d, 4H, Ar-H)152.8 (Ar-C)
7.85 (d, 4H, Ar-H)138.5 (Ar-C)
7.30 (d, 4H, Ar-H)133.2 (Ar-C)
7.20 (s, 4H, Ar-H)130.5 (Ar-C)
7.10 (d, 4H, Ar-H)129.1 (Ar-C)
123.0 (Ar-C)
122.5 (Ar-C)

Data adapted from[7].

Mass Spectrometry Data

While the specific mass spectrum for this exact compound is not provided in the reference, a key feature in the mass spectra of compounds containing bromine is the distinctive isotopic pattern. Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[8]

  • Filtration: To obtain high-resolution spectra, the solution should be free of any particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Volume Adjustment: Ensure the sample height in the NMR tube is at least 4.5 cm.[8]

  • Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for sulfonated compounds.

  • Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.

Single-Crystal X-ray Crystallography
  • Crystallization: Growing a high-quality single crystal is the most critical and often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.[9]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10]

    • Cooling: Slowly cool a saturated solution of the compound.[10]

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined from the diffraction pattern, and the structural model is refined to best fit the experimental data.

Comparison with Alternative Synthetic Methods

While this compound can be used in certain applications, the synthesis of sulfonamides and sulfonate esters more commonly proceeds via the more reactive 4-bromobenzenesulfonyl chloride .

Reagent Typical Reaction Advantages Disadvantages
This compound Nucleophilic aromatic substitution (less common for sulfonamide synthesis).Stable, easy to handle solid.Less reactive than the corresponding sulfonyl chloride.
4-Bromobenzenesulfonyl chloride Reaction with amines/alcohols in the presence of a base to form sulfonamides/sulfonate esters.[11]Highly reactive, leading to efficient formation of the desired product.Moisture sensitive, can be corrosive.
4-Bromobenzenesulfonic acid Can be converted to the sulfonyl chloride in situ using reagents like thionyl chloride (SOCl₂).[2]Readily available starting material.Requires an additional step to generate the reactive species.
Alternative Sulfonating Agents Aromatic sulfonation using reagents like sulfur trioxide, oleum, or chlorosulfuric acid.[12]Direct introduction of the sulfonic acid group onto an aromatic ring.Can lead to isomer mixtures and side reactions, such as sulphone formation.[12] Reversibility of the reaction can be a factor.[13]

The choice of reagent depends on the specific synthetic strategy and the nature of the starting materials. For the preparation of sulfonamides, 4-bromobenzenesulfonyl chloride is generally the reagent of choice due to its high reactivity and the straightforward nature of the reaction.

Visualizing the Workflow

Experimental Workflow for Structure Validation

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesize Novel Compound (using this compound or alternative) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Purified Compound ms Mass Spectrometry (MS, HRMS) synthesis->ms Purified Compound xray X-ray Crystallography synthesis->xray Purified Compound data_analysis Analyze Spectroscopic and Crystallographic Data nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Confirm Molecular Structure data_analysis->structure_confirmation G Logical Flow for Structure Elucidation start Proposed Structure ms_data MS Data (Molecular Weight) start->ms_data consistent_mw Consistent Molecular Weight? ms_data->consistent_mw nmr_data NMR Data (Connectivity) consistent_conn Consistent Connectivity? nmr_data->consistent_conn xray_data X-ray Data (3D Structure) consistent_3d Consistent 3D Structure? xray_data->consistent_3d consistent_mw->nmr_data Yes revise_structure Revise Proposed Structure consistent_mw->revise_structure No consistent_conn->xray_data Yes consistent_conn->revise_structure No structure_validated Structure Validated consistent_3d->structure_validated Yes consistent_3d->revise_structure No revise_structure->start

References

Benchmarking Potassium 4-bromobenzenesulfonate against other arylating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate arylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive benchmark of aryl benzenesulfonates against conventional aryl halides in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data presented is collated from various academic sources to offer a comparative overview of their performance.

While direct benchmarking data for Potassium 4-bromobenzenesulfonate is limited in published literature, this guide focuses on the broader class of aryl benzenesulfonates and other related sulfonates, providing a valuable performance comparison against commonly used aryl bromides and chlorides.

At a Glance: Performance Overview

The choice of an arylating agent significantly impacts reaction efficiency, yield, and substrate scope. Aryl halides, particularly bromides and iodides, are the most established and widely used arylating agents due to their high reactivity. However, aryl sulfonates, derived from readily available phenols, present a cost-effective and often more stable alternative.

Reaction TypeArylating Agent ClassTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Aryl Bromides/ChloridesGood to ExcellentHigh reactivity, well-established protocols.Higher cost, potential for side reactions.
Aryl BenzenesulfonatesModerate to GoodCost-effective, stable precursors.Generally lower reactivity than bromides.
Buchwald-Hartwig Aryl Bromides/ChloridesGood to ExcellentBroad substrate scope, numerous catalyst systems.Ligand sensitivity, potential for catalyst deactivation.
Aryl BenzenesulfonatesModerate to GoodUtilizes readily available phenols.May require more forcing conditions.
Heck Reaction Aryl Bromides/ChloridesGood to ExcellentVersatile for C-C bond formation with alkenes.Can require high temperatures.
Aryl BenzenesulfonatesModerate to GoodAlternative to halides for specific substrates.Less commonly reported, may have narrower scope.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes typical reaction conditions and yields for the coupling of various arylating agents with phenylboronic acid.

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄Toluene/H₂O1001285-98
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1101870-95
Aryl TosylateNiCl₂(dppp) (5)-K₃PO₄Dioxane801275-90
Aryl MesylatePd(OAc)₂ (2)CM-phos (4)K₃PO₄Toluene1102470-88

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

To a mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a Schlenk tube is added toluene (5 mL) and water (0.5 mL). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are then added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below compares the performance of different arylating agents in the coupling with a representative amine, such as aniline or morpholine.

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene801880-95
Aryl ChloridePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1002475-90
Aryl TosylatePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Toluene1101270-85
Aryl MesylatePd(OAc)₂ (2)CM-phos (4)K₂CO₃Dioxane1102465-85

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

A Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and toluene (5 mL) are added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Heck Reaction: A Comparative Analysis

The Heck reaction enables the arylation of alkenes. The following table provides a comparison of arylating agents in their reaction with styrene.

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001280-95[1]
Aryl ChloridePd₂(dba)₃ (2)P(o-tol)₃ (4)K₂CO₃DMA1202470-90
Aryl TosylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃NMP1201860-80
Aryl MesylatePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102465-85

Experimental Protocol: Heck Reaction of an Aryl Bromide with Styrene

In a sealed tube, aryl bromide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.02 mmol), and Et₃N (1.5 mmol) are dissolved in DMF (5 mL)[1]. The mixture is degassed and then heated at 100 °C for 12 hours[1]. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Visualizing the Mechanisms and Workflow

To further aid in the understanding of these powerful synthetic tools, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation (R-B(OR)₂) PdII->TM R-B(OR)₂ Base PdII_R Ar-Pd(II)-R(L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII LE Ligand Exchange (Amine) PdII->LE R'₂NH PdII_Amine [Ar-Pd(II)-NHR'₂(L)]⁺X⁻ LE->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR'₂(L) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'₂ RE->Product

Buchwald-Hartwig Amination Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII Coord Olefin Coordination PdII->Coord Olefin PdII_Olefin [Ar-Pd(II)(Olefin)(L₂)]⁺X⁻ Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-X(L₂) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Product Ar-CH=CH-R Beta->Product HPdX H-Pd(II)-X(L₂) Beta->HPdX Base_Regen Base HPdX->Base_Regen Base Base_Regen->Pd0 Catalyst Regeneration

Heck Reaction Catalytic Cycle

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Combine Reactants (Arylating agent, Coupling partner, Base) Solvent Add Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Catalyst and Ligand Degas->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

General Experimental Workflow

Conclusion

While aryl bromides and chlorides remain the workhorses of cross-coupling chemistry due to their high reactivity and well-documented protocols, aryl benzenesulfonates and other sulfonates offer a compelling alternative. Their cost-effectiveness, stability, and the ready availability of their phenol precursors make them attractive for large-scale synthesis and in cases where the reactivity of aryl halides is a concern. The choice of the optimal arylating agent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, and economic considerations. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Potassium 4-bromobenzenesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the pharmaceutical and drug development fields, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Potassium 4-bromobenzenesulfonate, a corrosive organic solid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is classified as a corrosive solid that can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases if not handled in a fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain.[1][2]

Step 1: Segregation and Storage of Waste

  • Isolate the Waste: Keep this compound waste separate from other chemical waste streams to prevent inadvertent and dangerous reactions.

  • Use a Designated, Compatible Container: Store the waste in a clearly labeled, sealed, and corrosion-resistant container. The original container is often a suitable option.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., corrosive).

Step 2: Preparing for Disposal

  • Do Not Neutralize without Authorization: While neutralization is a common procedure for corrosive wastes, it should not be attempted for this compound without specific guidance and approval from your institution's Environmental Health and Safety (EHS) department.[3][4] Improper neutralization can generate heat or release hazardous fumes.

  • Consult Institutional Guidelines: Always refer to your organization's specific protocols for hazardous waste disposal. These procedures are designed to comply with local, state, and federal regulations.

Step 3: Arranging for Professional Disposal

  • Contact EHS or a Licensed Contractor: Coordinate with your institution's EHS office or a licensed professional hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[5]

  • Provide Necessary Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an inventory of the waste to the disposal service.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full required PPE.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand or earth to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose of as Hazardous Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating agent as recommended by your institution's safety protocols.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Potassium 4-bromobenzenesulfonate Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat start->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate spill_check Is there a spill? segregate->spill_check spill_procedure Follow Emergency Spill Procedure spill_check->spill_procedure Yes store Store in Designated Hazardous Waste Area spill_check->store No spill_procedure->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs end End: Professional Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

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